Pomalidomide-cyclopentane-amide-Alkyne
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H26N4O6 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
2-[1-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]cyclopentyl]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C25H26N4O6/c1-2-12-26-19(31)13-25(10-3-4-11-25)14-20(32)27-16-7-5-6-15-21(16)24(35)29(23(15)34)17-8-9-18(30)28-22(17)33/h1,5-7,17H,3-4,8-14H2,(H,26,31)(H,27,32)(H,28,30,33) |
Clave InChI |
VHPYDLVEEXDMAN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to Pomalidomide-Cyclopentane-Amide-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent third-generation immunomodulatory drug (IMiD), has significantly advanced the treatment landscape for multiple myeloma. Its therapeutic efficacy stems from its ability to act as a "molecular glue," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide delves into the core mechanism of action of pomalidomide and its functionalized analogue, Pomalidomide-cyclopentane-amide-Alkyne, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). By incorporating a cyclopentane-amide-alkyne linker, this derivative allows for the conjugation of pomalidomide to a target protein ligand, thereby creating a bifunctional molecule capable of inducing the degradation of specific proteins of interest.[1] This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on pomalidomide's activity, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of pomalidomide, and by extension its derivatives, revolves around its high-affinity binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][3][4] This binding event induces a conformational change in CRBN, altering its substrate specificity and leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of the CRL4^CRBN^ complex.[2][4]
Key Neosubstrates and Downstream Effects:
The most well-characterized neosubstrates of pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5][] The degradation of these factors is a critical event that triggers a cascade of downstream anti-tumor effects:
-
Direct Anti-Myeloma Activity: The degradation of IKZF1 and IKZF3 leads to the downregulation of key survival factors for myeloma cells, including interferon regulatory factor 4 (IRF4) and c-Myc.[2][4][7] This ultimately results in cell cycle arrest and apoptosis of malignant plasma cells.[2][]
-
Immunomodulatory Effects: Pomalidomide enhances the host's anti-tumor immunity. It stimulates T cell and Natural Killer (NK) cell proliferation and cytotoxicity.[2][][8] This is in part due to the degradation of IKZF1 and IKZF3, which act as repressors of interleukin-2 (B1167480) (IL-2) transcription.[]
-
Inhibition of Angiogenesis: Pomalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and survival.[]
-
Modulation of Cytokine Production: It alters the production of various cytokines, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][7]
Recent studies have identified additional pomalidomide-dependent neosubstrates, such as the promyelocytic leukemia zinc finger (PLZF) protein and its fusion proteins, suggesting a broader therapeutic potential for pomalidomide and its derivatives in other hematological malignancies.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of pomalidomide. It is important to note that specific data for this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate for PROTAC development. The data presented here for pomalidomide serves as a foundational reference.
Table 1: Pomalidomide Binding Affinity for Cereblon
| Ligand | Assay Type | Kd (nM) | Cell Line/System | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~190 | Recombinant human CRBN-DDB1 | (Hypothetical Data) |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~250 | Immobilized recombinant human CRBN | (Hypothetical Data) |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| IKZF1 | MM.1S | ~10 | >90 | 24 | (Hypothetical Data) |
| IKZF3 | MM.1S | ~5 | >90 | 24 | (Hypothetical Data) |
| c-Myc | H929 | ~50 | ~70 | 48 | (Hypothetical Data) |
Table 3: Anti-proliferative Activity of Pomalidomide
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MM.1S | ~20 | CellTiter-Glo | (Hypothetical Data) |
| H929 | ~35 | MTS Assay | (Hypothetical Data) |
| U266 | ~40 | AlamarBlue | (Hypothetical Data) |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Pomalidomide Action
Caption: Pomalidomide binds to CRBN, recruiting neosubstrates for ubiquitination and proteasomal degradation, leading to downstream anti-tumor effects.
Experimental Workflow for PROTAC Development
Caption: Workflow for the synthesis and in vitro validation of a PROTAC using this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of pomalidomide and its derivatives.
Co-Immunoprecipitation (Co-IP) to Demonstrate Pomalidomide-Dependent CRBN-Neosubstrate Interaction
Objective: To confirm that pomalidomide induces the interaction between CRBN and its neosubstrates (e.g., IKZF1).
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) to a density of 1x107 cells/condition. Treat cells with either DMSO (vehicle control) or pomalidomide (e.g., 1 µM) for 4 hours.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CRBN and the neosubstrate (e.g., IKZF1). An increased amount of IKZF1 in the pomalidomide-treated sample immunoprecipitated with the CRBN antibody indicates a drug-dependent interaction.
In Vitro Ubiquitination Assay
Objective: To demonstrate that pomalidomide promotes the ubiquitination of its neosubstrates by the CRL4^CRBN^ complex.
Methodology:
-
Reagents: Assemble the necessary recombinant proteins: Ubiquitin, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), CRL4^CRBN^ complex, and the neosubstrate (e.g., recombinant IKZF1).
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT), combine the E1, E2, ubiquitin, and CRL4^CRBN^ complex.
-
Treatment: Add either DMSO or pomalidomide to the reaction mixtures.
-
Initiation: Add the neosubstrate to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an antibody against the neosubstrate. A high molecular weight smear or laddering pattern in the pomalidomide-treated lane indicates poly-ubiquitination of the neosubstrate.
Proteomics-Based Neosubstrate Discovery (e.g., using Tandem Mass Tag - TMT)
Objective: To identify novel neosubstrates of pomalidomide.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., HEK293T overexpressing CRBN) and treat with DMSO or pomalidomide for a defined period (e.g., 6 hours).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from the different treatment conditions with distinct TMT isobaric tags.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT tags, allowing for relative quantification of the peptides across the different samples.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins whose abundance is significantly decreased in the pomalidomide-treated samples compared to the control. These proteins are potential neosubstrates.
-
Validation: Validate the identified hits using orthogonal methods such as Western blotting or targeted protein degradation assays.
Conclusion
This compound represents a crucial tool in the expanding field of targeted protein degradation. Its mechanism of action is intrinsically linked to that of its parent molecule, pomalidomide, which potently redirects the CRL4^CRBN^ E3 ubiquitin ligase complex to degrade specific neosubstrates. This detailed guide provides a foundational understanding of the signaling pathways, quantitative parameters, and experimental methodologies essential for researchers and drug developers working with this class of compounds. A thorough grasp of these core principles is vital for the rational design and successful implementation of novel therapeutics based on the pomalidomide scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
The Role of Pomalidomide-Cyclopentane-Amide-Alkyne in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. This guide provides an in-depth technical overview of Pomalidomide-cyclopentane-amide-Alkyne, a key building block in the construction of potent and specific PROTACs. We will delve into its core function, the mechanism of action of the resulting degraders, relevant quantitative data, and detailed experimental protocols to facilitate its application in research and drug development.
This compound is an E3 ligase ligand-linker conjugate. It incorporates the well-characterized Cereblon (CRBN) ligand, pomalidomide, connected to a cyclopentane-amide-alkyne linker.[1] This bifunctional molecule serves as a crucial component for the synthesis of PROTACs, such as RGB-110, which has been developed to target D-dopachrome tautomerase (D-DT) for degradation.[1] The alkyne group provides a versatile handle for "click chemistry," enabling the efficient and specific conjugation to a target protein ligand.[2]
Core Mechanism of Action
PROTACs constructed using this compound operate by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the E3 ubiquitin ligase Cereblon (CRBN), which is a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] This chemically induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
References
Pomalidomide-Cyclopentane-Amide-Alkyne: A Technical Guide for Cereblon-Mediating Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-cyclopentane-amide-alkyne is a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the core structure of pomalidomide (B1683931), a well-established immunomodulatory drug that avidly binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The cyclopentane-amide-alkyne linker provides a versatile and synthetically accessible handle for conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[3][4] By recruiting the CRBN E3 ligase, PROTACs synthesized with this building block can induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[5][6]
Core Concepts: Cereblon-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing this compound hinges on the hijacking of the cellular ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[4] Simultaneously, the other end of the PROTAC, bearing a ligand for a target protein, binds to its intended protein of interest. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[4][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[6]
Quantitative Data
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinity of the parent molecule, pomalidomide, to Cereblon has been well-characterized and serves as a reliable benchmark. The efficacy of PROTACs derived from pomalidomide is typically assessed by their ability to induce target protein degradation, measured as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Assay Method | Binding Constant (Kd / IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [8] |
| Pomalidomide | Fluorescence Polarization | IC50: 153.9 nM | [9] |
| Pomalidomide | Competitive Binding Assay | IC50: ~2 µM | [10] |
| Lenalidomide | Fluorescence Polarization | IC50: 268.6 nM | [9] |
| Thalidomide | Fluorescence Polarization | IC50: 347.2 nM | [9] |
Table 2: Degradation Performance of Pomalidomide-Based PROTACs (Examples)
| PROTAC | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% | Not Specified | [5] |
| Compound 16 | EGFR | Alkyl-ether | 32.9 nM | 96% | A549 | [5] |
| Pomalidomide-PROTAC | HDAC1/3 | Not Specified | 0.53-0.91 µM | >50% | HCT116 | [11] |
| NC-1 | BTK | Not Specified | 2.2 nM | 97% | Mino |
Experimental Protocols
The synthesis and evaluation of PROTACs utilizing this compound involve a series of well-defined experimental procedures.
Synthesis of this compound PROTAC
The synthesis of a PROTAC using this building block typically involves a convergent approach where the pomalidomide-alkyne moiety is coupled with an azide-functionalized ligand for the protein of interest via a click chemistry reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolution: Dissolve the azide-functionalized target protein ligand (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent such as a mixture of t-BuOH and water or DMF.[4]
-
Catalyst Preparation: In a separate vial, prepare a solution of a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2 equivalents).[4] A copper ligand like THPTA can also be included to stabilize the Cu(I) oxidation state.
-
Reaction: Add the catalyst solution to the solution of the reactants.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS.
-
Purification: Upon completion, purify the PROTAC product using preparative HPLC.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of the pomalidomide-containing PROTAC to displace a fluorescently labeled ligand from CRBN.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein in the assay buffer.
-
Prepare a solution of a fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide) in the assay buffer.[2]
-
Prepare serial dilutions of the test PROTAC and a positive control (e.g., unlabeled pomalidomide).
-
-
Assay Plate Setup:
-
In a black, low-binding microtiter plate, add the CRBN protein solution to the appropriate wells.[2]
-
Add the serially diluted test PROTAC or control compounds to the wells.
-
Include wells for "no inhibitor" (positive control) and "no CRBN" (negative control).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibration.
-
Addition of Fluorescent Ligand: Add the fluorescently labeled CRBN ligand to all wells.
-
Second Incubation: Incubate the plate for another period (e.g., 1.5 hours) with gentle shaking, protected from light.[2]
-
Measurement: Read the fluorescence polarization of the samples using a microplate reader equipped with appropriate filters.
-
Data Analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the PROTAC concentration.
Cellular Degradation Assay (Western Blot)
This assay quantifies the dose-dependent degradation of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. tainstruments.com [tainstruments.com]
The Architecture of a PROTAC Building Block: A Technical Guide to Pomalidomide-Cyclopentane-Amide-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pomalidomide-cyclopentane-amide-Alkyne, a key E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a foundational component for researchers aiming to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. By incorporating the high-affinity Cereblon (CRBN) ligand, pomalidomide (B1683931), with a rigid cyclopentane (B165970) linker and a versatile alkyne handle, this conjugate offers a strategic platform for creating potent and selective protein degraders.
Core Structure and Rationale
This compound is a bifunctional molecule designed for straightforward incorporation into a PROTAC. Its structure consists of three key moieties:
-
Pomalidomide : The E3 ligase-recruiting element. Pomalidomide is a well-characterized immunomodulatory drug that binds with high affinity to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1]
-
Cyclopentane-Amide Linker : A rigid, cyclic linker. Unlike flexible alkyl or PEG linkers, cyclic structures like cyclopentane can pre-organize the PROTAC molecule into a conformation that may be more favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[2] This rigidity can reduce the entropic penalty of binding, potentially leading to enhanced degradation efficiency.
-
Terminal Alkyne : A reactive handle for conjugation. The alkyne group is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3] This allows for the reliable covalent attachment of this building block to a target protein ligand that has been functionalized with an azide (B81097) group.
The molecule is specifically used to synthesize more complex PROTACs, such as RGB110.[1]
Synthesis and Conjugation
The synthesis of this compound involves the attachment of the functionalized linker to the pomalidomide core. Generally, this is achieved via nucleophilic aromatic substitution (SNAr) on a 4-fluoro-thalidomide precursor or through amide bond formation with the amino group of pomalidomide.[4][5]
The key utility of this molecule is its subsequent conjugation to a protein of interest (POI) ligand. The terminal alkyne enables a straightforward click chemistry reaction.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in deionized water)
-
Sodium ascorbate (B8700270) solution (1 M in deionized water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (Optional, 100 mM in deionized water)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized POI ligand in anhydrous DMSO.
-
-
Reaction Setup :
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the azide-functionalized POI ligand solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be between 1-10 mM.
-
(Optional but recommended) Add THPTA ligand to the mixture (5 equivalents relative to copper) to stabilize the Cu(I) oxidation state.
-
-
Initiation :
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[3]
-
-
Reaction and Monitoring :
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 1-4 hours).
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure PROTAC conjugate.[3]
-
Performance Data of Pomalidomide-Based PROTACs
Quantitative data for PROTACs utilizing the specific this compound linker are not widely available in public literature. However, by analyzing data from various pomalidomide-based PROTACs with different linkers, it is possible to understand the critical role the linker plays in determining degradation efficacy (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Comparative Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | N/A | >75 at 1µM | THP-1 |
| dBET1 | Thalidomide der. | PEG | BRD4 | ~1.8 | >95 | MV4;11 |
Data is compiled from different studies and experimental conditions may vary. This table illustrates the high potency achievable with pomalidomide-based degraders.[6]
Table 2: Performance of Pomalidomide-Based PROTACs Against Other Targets
| Target Protein | Linker Type/Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BTK | PEG, varied lengths | 5-50 | >90 | MOLM-14 |
| EGFR (WT) | Alkyl/ether, varied | 10-100 | 80-95 | H1975 |
| HDAC8 | PEG/Alkyl | 147 | 93 | K562 |
Data synthesized from published literature to showcase the impact of linker composition on degradation potency against various protein targets.[2][7]
Mechanism of Action and Experimental Evaluation
The fundamental role of a pomalidomide-based PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: General mechanism of pomalidomide-based PROTACs.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the standard method to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound (e.g., RGB110)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Treatment :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or with DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease/phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis (SDS-PAGE) to separate proteins by size.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software to determine the extent of protein degradation relative to the loading control.
-
Workflow: Preclinical Evaluation of a Novel PROTAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Pomalidomide-Cyclopentane-amide-Alkyne: Physicochemical Properties and Applications in Targeted Protein Degradation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule "Pomalidomide-cyclopentane-amide-Alkyne" is a specialized chemical entity primarily available through commercial suppliers for research purposes, such as in the synthesis of the PROTAC RGB110. As of late 2025, detailed physicochemical data and specific experimental protocols for this exact molecule are not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview based on available information for structurally similar and functionally equivalent pomalidomide-alkyne conjugates, which serve as a reliable proxy for understanding its properties and synthesis.
Introduction: The Role of Pomalidomide-Alkyne Conjugates in PROTAC Technology
Pomalidomide (B1683931) is a potent immunomodulatory agent that has been effectively repurposed as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.
The molecule "this compound" is an advanced building block for PROTAC synthesis. It consists of the pomalidomide core, which serves as the CRBN-binding moiety, attached to a rigid cyclopentane-amide linker that terminates in an alkyne group. This terminal alkyne is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to a POI ligand that has been functionalized with an azide (B81097) group. The rigid cyclopentane (B165970) linker is designed to provide a defined spatial orientation between the pomalidomide and the target ligand, which can be critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).
Physicochemical Properties
The physicochemical properties of pomalidomide-alkyne conjugates are crucial for their utility in PROTAC synthesis and for the drug-like properties of the final PROTAC molecule. While specific data for "this compound" is not publicly available, the following table summarizes the known properties of the parent pomalidomide molecule and representative data for a generic pomalidomide-alkyne conjugate.
| Property | Pomalidomide | Representative Pomalidomide-Alkyne Conjugate | Data Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | Varies with linker | --INVALID-LINK-- |
| Molecular Weight | 273.24 g/mol | Typically 400-500 g/mol | --INVALID-LINK-- |
| Appearance | Solid yellow powder | White to off-white solid | --INVALID-LINK--, Supplier Data |
| Solubility | DMSO (~15 mg/mL), DMF (~10 mg/mL) | Soluble in DMSO, DMF | --INVALID-LINK--, General knowledge for similar compounds |
| Aqueous Solubility | Sparingly soluble | Generally low | --INVALID-LINK--, General knowledge for similar compounds |
| Storage Temperature | -20°C | -20°C | --INVALID-LINK--, Supplier Data |
Experimental Protocols
The synthesis of pomalidomide-alkyne conjugates typically involves a multi-step process. The most common and reliable method is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. Below is a detailed, representative protocol for the synthesis of a pomalidomide-alkyne conjugate.
Synthesis of a Pomalidomide-Alkyne Conjugate via SNAr
This protocol describes the synthesis of a pomalidomide derivative with a generic amino-alkyne linker.
Materials:
-
4-Fluorothalidomide
-
An appropriate amino-alkyne linker (e.g., propargylamine (B41283) or a longer chain amino-alkyne)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of 4-fluorothalidomide (1.0 equivalent) in anhydrous DMSO, add the amino-alkyne linker (1.1-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at 90-110 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with DCM (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure pomalidomide-alkyne conjugate.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Pomalidomide-PROTAC Signaling Pathway
The following diagram illustrates the mechanism of action of a pomalidomide-based PROTAC in mediating the degradation of a target protein.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for Pomalidomide-Alkyne Synthesis
The diagram below outlines the key steps in the synthesis and purification of a pomalidomide-alkyne conjugate.
Caption: General workflow for the synthesis of pomalidomide-alkyne conjugates.
Logical Relationship in PROTAC Assembly
This diagram illustrates the logical assembly of a PROTAC using the pomalidomide-alkyne conjugate.
Caption: Logical workflow for PROTAC synthesis via click chemistry.
Pomalidomide-Cyclopentane-Amide-Alkyne: An In-Depth Technical Guide for Use as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-cyclopentane-amide-Alkyne, a chemical probe designed for the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the high-affinity Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide (B1683931), functionalized with a cyclopentane-amide-alkyne linker. The terminal alkyne group serves as a versatile handle for the facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This guide details the probe's mechanism of action, provides quantitative data for the parent pomalidomide molecule, and offers detailed experimental protocols for its synthesis, conjugation, and application in targeted protein degradation studies.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. PROTACs are at the forefront of this revolution, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Pomalidomide is a potent immunomodulatory agent that functions by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), marking them for degradation.[1] This intrinsic ability to recruit CRBN has made pomalidomide a cornerstone in the design of a vast array of PROTACs.
This compound is a pre-functionalized pomalidomide derivative that streamlines the synthesis of PROTACs. The cyclopentane-amide portion of the linker provides a rigid and defined spatial orientation, which can be crucial for optimal ternary complex formation, while the terminal alkyne enables highly efficient and specific conjugation to a target-binding ligand.
Mechanism of Action
The utility of this compound as a chemical probe is centered on the function of its pomalidomide moiety. Once incorporated into a PROTAC, the pomalidomide head binds to CRBN. This event, in concert with the binding of the other end of the PROTAC to the protein of interest (POI), induces the formation of a ternary complex (POI-PROTAC-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Quantitative Data
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[2] | ~1-3 µM[1][3][4] | Competitive Titration, Competitive Binding Assay |
Table 2: Degradation Potency of Pomalidomide against Neosubstrates
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM[5] | >95%[5] |
| Pomalidomide | Ikaros (IKZF1) | MM.1S | 8.7 nM[5] | >95%[5] |
Note: The binding affinities and degradation potencies can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, adapted from established methods for the synthesis of similar pomalidomide-linker conjugates.[6]
Materials:
-
Pomalidomide
-
1-(Boc-amino)-1-cyclopentanecarboxylic acid
-
Propargylamine
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Coupling of Pomalidomide with the Cyclopentane Linker Core.
-
Dissolve 1-(Boc-amino)-1-cyclopentanecarboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Pomalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-protected pomalidomide-cyclopentane-amide.
-
-
Step 2: Boc Deprotection.
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Step 3: Amide Coupling with Propargylamine.
-
Dissolve the deprotected amine intermediate in anhydrous DMF.
-
In a separate flask, activate propargylglycine (B1618536) (or a similar alkyne-containing carboxylic acid) with HBTU and DIPEA as described in Step 1.
-
Add the activated alkyne species to the solution of the deprotected pomalidomide-linker.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1 and purify the final product, this compound, by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., DMSO/water mixture)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target protein ligand in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
If using, prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a reaction vial, combine this compound (1.0 eq) and the azide-functionalized ligand (1.0-1.2 eq).
-
Add a solvent mixture (e.g., 4:1 DMSO:water) to achieve a final reactant concentration of 1-10 mM.
-
If using, add THPTA (5 eq relative to copper).
-
Add the CuSO4 solution (0.1 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude PROTAC product by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product.
-
Confirm the identity and purity of the final PROTAC by HRMS and NMR spectroscopy.
-
Western Blotting for Target Protein Degradation
This protocol is for assessing the ability of a PROTAC synthesized from this compound to induce the degradation of its target protein in a cellular context.[7][8]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound is a valuable chemical probe for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature, incorporating a rigid linker and a versatile alkyne handle, facilitates the efficient synthesis of novel protein degraders. While quantitative data for this specific probe is limited, the well-characterized high affinity of its pomalidomide warhead for CRBN provides a strong foundation for its use in targeted protein degradation. The detailed protocols provided in this guide offer a comprehensive resource for researchers to synthesize, conjugate, and evaluate PROTACs derived from this promising chemical tool, thereby accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Pomalidomide-Cyclopentane-Amide-Alkyne: Application Notes and Click Chemistry Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an analog of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This activity has been effectively harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][3] PROTACs consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Pomalidomide-cyclopentane-amide-Alkyne is a key building block in the synthesis of pomalidomide-based PROTACs. It comprises the pomalidomide moiety, which serves as the CRBN E3 ligase ligand, connected to a cyclopentane-amide linker terminating in an alkyne group.[4] This terminal alkyne functionality allows for the covalent conjugation of the pomalidomide-linker moiety to a target protein ligand functionalized with an azide (B81097) group, utilizing the highly efficient and bioorthogonal azide-alkyne cycloaddition, a cornerstone of "click chemistry".[3][5][6]
This document provides detailed application notes, experimental protocols for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a summary of quantitative data for the use of this compound in the synthesis of PROTACs and other bioconjugates.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide exerts its effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][7] In the context of a PROTAC, the pomalidomide moiety recruits this E3 ligase complex to a specific protein of interest (POI) that is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.
Experimental Protocols
The following section provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate this compound with an azide-functionalized molecule of interest. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended for aqueous solutions)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (t-BuOH), Deionized water
Stock Solution Preparation
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Functionalized Molecule Solution: Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each use.
-
THPTA Solution (Optional): Prepare a 100 mM stock solution in deionized water.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the azide-functionalized molecule solution (1.0-1.2 equivalents).
-
Add a solvent or a mixture of solvents (e.g., DMSO/t-BuOH/H₂O in a 4:1:1 ratio) to ensure all reactants are fully dissolved. The final concentration of the limiting reagent should be in the range of 1-10 mM.
-
If using, add the THPTA solution (0.5 equivalents relative to the limiting reagent).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC. Reactions are typically complete within 1 to 16 hours.[8]
-
Once the reaction is complete, the product can be purified using standard techniques such as preparative HPLC or silica (B1680970) gel column chromatography.
Data Presentation
The efficiency and kinetics of the click chemistry reaction can be influenced by several factors including the specific reactants, solvent system, and catalyst concentration. The following table summarizes typical quantitative data for CuAAC reactions involving pomalidomide derivatives.
| Parameter | Typical Range | Notes |
| Yield | 40% - 95% | Yields can vary significantly based on the complexity of the azide-containing substrate and purification method.[8][9] |
| Reaction Time | 1 - 16 hours | Reaction completion is dependent on reactant concentrations and the catalytic system used.[8] |
| Pomalidomide-Alkyne:Azide Ratio | 1 : 1.0 - 1.2 | A slight excess of one reactant can be used to drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 0.5 equivalents | The amount of copper catalyst can be optimized for specific substrates. |
| Sodium Ascorbate | 1 - 5 equivalents | A stoichiometric amount or slight excess is typically used to ensure complete reduction of Cu(II) to Cu(I). |
| Reaction Temperature | Room Temperature | The reaction is generally efficient at ambient temperature. |
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of pomalidomide-based PROTACs and other bioconjugates. The copper-catalyzed azide-alkyne cycloaddition provides a robust and efficient method for its conjugation to azide-functionalized molecules. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully apply this click chemistry reaction in their drug discovery and development efforts. While the provided protocol is a reliable starting point, optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-Cyclopentane-Amide-Alkyne in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-cyclopentane-amide-Alkyne is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory agent that recruits the E3 ubiquitin ligase Cereblon (CRBN). This compound is specifically designed for use in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. The terminal alkyne group provides a versatile handle for "click chemistry," enabling the covalent conjugation of this CRBN ligand to a targeting moiety for a protein of interest (POI). This document provides detailed application notes and protocols for the utilization of this compound in cellular assays to synthesize and evaluate PROTACs.
Pomalidomide itself functions as a "molecular glue," binding to CRBN and inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] In a PROTAC construct, the pomalidomide moiety serves to hijack the CRBN E3 ligase, bringing it into proximity with a specific POI, leading to the POI's ubiquitination and degradation.[3]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The following tables summarize quantitative data from published studies on various pomalidomide-based PROTACs, illustrating their efficacy in degrading specific target proteins and inhibiting cancer cell proliferation. While these examples do not utilize the exact this compound, they employ similar pomalidomide-linker constructs and serve as a strong reference for expected performance.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs
| PROTAC Name/ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | PEG/Alkyl | [4] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | >90 | PEG | [5] |
| Compound 16 | EGFR | A549 | Not Reported | 96 (at 72h) | Alkyl | [6] |
| Compound 21 | BRD4 | THP-1 | Not Reported | Effective Degradation at 1 µM | PEG/Alkyl | [7][8] |
| Compound 10 | BTK | MOLM-14 | <100 | >90 | PEG | [9] |
Table 2: Anti-proliferative Activity (IC50) of Pomalidomide-Based PROTACs
| PROTAC Name/ID | Target Protein | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 16 | EGFR | MCF-7 | 0.89 |[6] | | Compound 16 | EGFR | HepG-2 | 1.25 |[6] | | Compound 16 | EGFR | HCT-116 | 1.02 |[6] | | Compound 16 | EGFR | A549 | 0.65 |[6] | | Compound 21 | BRD4 | THP-1 | 0.81 |[7][8] |
Signaling Pathways and Experimental Workflows
Pomalidomide-Based PROTAC Mechanism of Action
This compound, once conjugated to a POI-targeting ligand, forms a PROTAC. This bifunctional molecule orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The general workflow for utilizing this compound involves synthesizing the PROTAC via click chemistry, followed by a series of cellular assays to confirm target degradation and assess biological activity.
Caption: General workflow for PROTAC synthesis and cellular evaluation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)
-
Deionized water
-
tert-Butanol (t-BuOH)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh before each use.
-
(Optional but recommended) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the azide-functionalized POI ligand (1.0 equivalent).
-
Add 1.0-1.2 equivalents of the this compound solution.
-
Add a solvent mixture of t-BuOH/water (1:1) or DMSO/water to ensure all components are dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
If using, add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
Seal the vial and stir the reaction mixture at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure PROTAC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and is used to determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a vehicle-only control.
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control.
-
Generate a dose-response curve and calculate the IC50 value using appropriate software.
-
Conclusion
This compound is a valuable tool for the development of potent and selective PROTACs. The alkyne functionality allows for straightforward and efficient conjugation to a variety of targeting ligands via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, evaluate, and optimize novel pomalidomide-based degraders for therapeutic applications. Successful application of these methods will enable the rapid advancement of targeted protein degradation as a powerful strategy in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Pomalidomide-Cyclopentane-Amide-Alkyne PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. A Pomalidomide-cyclopentane-amide-Alkyne PROTAC is a sophisticated chemical tool used in targeted protein degradation. This molecule consists of a pomalidomide (B1683931) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a ligand that binds to a specific protein of interest (POI), and a linker (in this case, involving a cyclopentane-amide-alkyne structure) that connects the two. The alkyne group provides a versatile handle for conjugating the PROTAC to a POI ligand through "click chemistry".[1][2] By bringing the POI in close proximity to CRBN, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]
These application notes provide a detailed protocol for utilizing western blotting to quantify the degradation of a target protein induced by a this compound PROTAC. Western blotting is a fundamental technique to assess the efficacy, potency (DC50), and kinetics of new PROTACs.[1]
Principle of the Assay
The core principle of this protocol is to measure the decrease in the intracellular level of a specific POI following treatment with the this compound PROTAC. Cells are treated with varying concentrations of the PROTAC for a defined period. Subsequently, total protein is extracted, and the abundance of the POI is detected by western blot using a specific primary antibody. The intensity of the resulting protein band is quantified and normalized to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. A dose-response curve can then be generated to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved).[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and the general workflow for a western blot experiment to assess its activity.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
References
Application Notes and Protocols: Synthesis of Pomalidomide-Cyclopentane-Amide-Alkyne for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ligase.[1][2] The linker is a critical component of a PROTAC, as its composition and length significantly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.
This document provides detailed application notes and protocols for the synthesis of Pomalidomide-cyclopentane-amide-Alkyne, an E3 ligase ligand-linker conjugate. This molecule incorporates the pomalidomide ligand and a cyclopentane-based linker terminating in an alkyne group. The alkyne handle allows for the facile and efficient conjugation to a POI ligand functionalized with an azide (B81097) group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This building block is notably used in the synthesis of PROTACs such as RGB110.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the cyclopentane-amide-alkyne linker, and the second stage is the coupling of this linker to 4-aminopomalidomide.
Stage 1: Synthesis of the Cyclopentane-Amide-Alkyne Linker
A plausible synthetic route to a suitable cyclopentane-based linker with a terminal alkyne and a functional group for amide coupling (e.g., a carboxylic acid) is outlined below.
Caption: Synthetic workflow for the cyclopentane-amide-alkyne linker.
Stage 2: Coupling of Linker to Pomalidomide
The synthesized linker is then coupled to the 4-amino group of pomalidomide via an amide bond formation reaction.
Caption: Workflow for the final synthesis and purification.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel. 1H and 13C NMR spectra should be recorded on a suitable spectrometer. Mass spectra should be obtained using an ESI-MS instrument.
Protocol 1: Synthesis of 1-(Prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylic acid (Cyclopentane-Amide-Alkyne Linker)
-
Mono-protection of Cyclopentane-1,1-dicarboxylic acid: To a solution of cyclopentane-1,1-dicarboxylic acid (1.0 eq) in benzyl (B1604629) alcohol (5.0 eq), add a catalytic amount of sulfuric acid. Heat the mixture at 120 °C for 12 hours with removal of water. After cooling, the mixture is diluted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography to yield 1-(benzyloxycarbonyl)cyclopentane-1-carboxylic acid.
-
Amide Coupling with Propargylamine: To a solution of 1-(benzyloxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add propargylamine (1.1 eq) and continue stirring at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The product from the previous step is dissolved in ethanol, and Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final linker, 1-(prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Amide Coupling: To a solution of 4-aminopomalidomide (1.0 eq) and 1-(prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to afford the final product, this compound.
Data Presentation
Table 1: Summary of Hypothetical Synthesis Data
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1.1 | 1-(Benzyloxycarbonyl)cyclopentane-1-carboxylic acid | Cyclopentane-1,1-dicarboxylic acid | Benzyl alcohol, H₂SO₄ | - | 12 | 120 | 85 | >95 |
| 1.2 | Benzyl 1-(prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylate | 1-(Benzyloxycarbonyl)cyclopentane-1-carboxylic acid | Propargylamine, HATU, DIPEA | DMF | 16 | RT | 78 | >95 |
| 1.3 | 1-(Prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylic acid | Benzyl 1-(prop-2-yn-1-ylcarbamoyl)cyclopentane-1-carboxylate | H₂, Pd/C | Ethanol | 12 | RT | 95 | >98 |
| 2 | This compound | 4-Aminopomalidomide | Linker (from 1.3), HATU, DIPEA | DMF | 16 | RT | 65 | >98 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| 1H NMR | Peaks corresponding to pomalidomide protons, cyclopentane (B165970) protons, amide protons, and the terminal alkyne proton. |
| 13C NMR | Carbons of the pomalidomide core, cyclopentane ring, amide carbonyls, and alkyne carbons. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ consistent with the molecular formula C₂₄H₂₂N₄O₆. |
Application in PROTAC Synthesis: Example of RGB110
This compound serves as a key intermediate in the synthesis of more complex PROTAC molecules. For instance, it is a building block for the PROTAC RGB110. The terminal alkyne of this compound can be readily conjugated to a POI-binding ligand that has been functionalized with an azide group using a CuAAC "click" reaction.
Protocol 3: General Protocol for PROTAC Synthesis via Click Chemistry
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, the crude product can be purified by preparative HPLC or silica gel chromatography to yield the final PROTAC.
Experimental Workflow for PROTAC Evaluation
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through a series of biochemical and cellular assays.
References
Application Notes and Protocols for Cell Treatment with Pomalidomide-Cyclopentane-Amide-Alkyne PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] This tripartite assembly facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of a significant portion of CRBN-targeting PROTACs.[2][3] Pomalidomide generally exhibits a strong binding affinity for CRBN, which can lead to more efficient formation of the ternary complex and subsequent protein degradation.[1] The "Pomalidomide-cyclopentane-amide-Alkyne" moiety serves as a versatile building block, providing the CRBN-recruiting element and a reactive alkyne handle for facile conjugation to a POI-binding ligand, often through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4]
These application notes provide an overview of the mechanism, experimental data, and detailed protocols for the use of this compound based PROTACs in cell-based assays.
Mechanism of Action
The fundamental mechanism of a Pomalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system to selectively degrade a target protein.[5] The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[5] The stability and specific conformation of this complex are critical for the efficiency of the degradation process.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the POI into smaller peptides.
-
Recycling of PROTAC: After the degradation of the POI, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting in a catalytic manner.
Data Presentation
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).
The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | [6] |
| Compound 2 | B-Raf | MCF-7 | - | - | [7] |
| ZB-S-29 | SHP2 | MV4-11 | 6.02 nM | - | [8] |
| P4B | BRAF V600E | Melanoma/Colorectal Cancer Cells | - | - | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. The IC50 value for Compound 2 in inhibiting MCF-7 cell proliferation was reported as 2.7 µM[8].
Experimental Protocols
Protocol 1: General Cell Treatment with Pomalidomide-based PROTACs
This protocol outlines a general procedure for treating cultured cells with this compound PROTACs to assess protein degradation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Pomalidomide-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
PROTAC Dilution: Prepare serial dilutions of the Pomalidomide-based PROTAC in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of the PROTAC or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 10, 12, or 24 hours). The optimal incubation time can vary depending on the target protein's turnover rate and the PROTAC's efficacy.[6]
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the total protein amount for each sample.
-
Add the appropriate volume of loading buffer (e.g., 4x Laemmli buffer) to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis: Proceed with Western blot analysis as described in Protocol 2 to determine the level of the target protein.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol describes the use of Western blotting to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This protocol is to assess the effect of the Pomalidomide-based PROTAC on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Pomalidomide-based PROTAC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pomalidomide-Cyclopentane-Amide-Alkyne Conjugation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1]
Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Its derivatives are frequently incorporated into PROTACs to recruit the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The conjugation of a pomalidomide derivative to a POI ligand is a critical step in PROTAC synthesis. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a preferred method for this conjugation due to its high efficiency, specificity, and biocompatibility.[3][4]
These application notes provide detailed protocols for the synthesis of a versatile alkyne-functionalized pomalidomide derivative, Pomalidomide-cyclopentane-amide-Alkyne, and its subsequent conjugation to an azide-modified target protein ligand via CuAAC. Furthermore, we describe standard cellular assays to evaluate the efficacy of the resulting PROTAC in inducing the degradation of the target protein.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for summarizing experimental data.
Table 1: Ternary Complex Formation Parameters
| PROTAC Compound | Target Protein | EC50 (nM) of Ternary Complex Formation | Bmax (BRET Ratio) |
| Example PROTAC | Target X | 50 | 0.8 |
| Control | Target X | >1000 | N/A |
Table 2: Protein Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| Example PROTAC | Target X | Cell Line Y | 100 | 95 | 24 |
| Negative Control | Target X | Cell Line Y | >10000 | <10 | 24 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, starting from 4-fluorothalidomide, based on established nucleophilic aromatic substitution (SNAr) reactions.[5]
Materials:
-
4-Fluorothalidomide
-
trans-1,2-Diaminocyclopentane
-
5-Hexynoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1a: Synthesis of N-(trans-2-aminocyclopentyl)-4-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-amine
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMF, add trans-1,2-diaminocyclopentane (5.0 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-substituted product.
Step 1b: Synthesis of this compound
-
To a solution of the product from Step 1a (1.0 eq) and 5-hexynoic acid (1.2 eq) in anhydrous DCM, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: CuAAC "Click Chemistry" Conjugation
This protocol details the conjugation of the alkyne-functionalized pomalidomide to an azide-modified target protein ligand.[6]
Materials:
-
This compound
-
Azide-modified target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
t-BuOH (tert-Butanol)
-
Preparative HPLC for purification
Procedure:
-
Prepare stock solutions: 10 mM this compound in DMSO, 10 mM azide-modified target protein ligand in DMSO, 100 mM CuSO₄ in deionized water, and 1 M sodium ascorbate in deionized water (prepare fresh). A 50 mM stock of THPTA in deionized water is also recommended.[7]
-
In a reaction vial, dissolve the alkyne-functionalized pomalidomide (1.0 eq) and the azide-modified target protein ligand (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMSO).
-
Add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.[6]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative HPLC.
-
Characterize the final PROTAC by ¹H NMR and HRMS.
Protocol 3: Western Blot for Target Protein Degradation
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.[8]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
This assay monitors the PROTAC-induced formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells.[1]
Materials:
-
HEK293T cells
-
Plasmids for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
Luminometer with BRET capabilities
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point.[1]
-
Cell Seeding: Seed the transfected cells in a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Measurement: Measure the donor and acceptor signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[1]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of DC50 and Dmax for Pomalidomide-Alkyne PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Pomalidomide (B1683931) is a widely used ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] Pomalidomide-alkyne derivatives serve as versatile building blocks for PROTAC synthesis, allowing for the straightforward conjugation to azide-functionalized POI ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3]
The efficacy of a PROTAC is quantified by two critical parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2]
-
Dmax : The maximum percentage of protein degradation achieved.[1][2]
This document provides detailed application notes and protocols for determining the DC50 and Dmax of Pomalidomide-alkyne PROTACs, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Pomalidomide-Based PROTACs
The action of a Pomalidomide-based PROTAC is a multi-step intracellular process that co-opts the cell's native ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation : The PROTAC molecule, being bifunctional, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[2][4] The stability and conformation of this complex are critical for efficient degradation.[4]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[2]
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged POI into smaller peptides.[2]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can participate in further catalytic cycles of degradation.[2]
Quantitative Data Summary
The DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, cell line, and experimental conditions (e.g., treatment duration). The following table provides representative data for various Pomalidomide-based PROTACs to illustrate typical potency ranges.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [5] |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | [6] |
| NC-1 | BTK | Mino | 2.2 | 97 | [7] |
| SJF620 | BTK | - | 7.9 | >95 | [8] |
| Degrader 15 | BRAF | MCF-7 | - | >80 | [9] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.[10]
Experimental Workflow for DC50 and Dmax Determination
A standardized workflow is crucial for the functional validation of a novel PROTAC. This process typically moves from initial screening to confirm degradation, to quantitative determination of potency and efficacy, and finally to mechanistic validation.
Experimental Protocols
Protocol 1: Western Blotting for DC50 and Dmax Determination
Western blotting is a robust and widely used technique to quantify the dose-dependent degradation of a target protein.[1]
Materials
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Pomalidomide-alkyne PROTAC stock solution (in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate and imaging system
Methodology
-
Cell Seeding and Treatment :
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[1]
-
-
Cell Lysis and Protein Quantification :
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.[11]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X.[11]
-
Boil samples at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and develop using ECL substrate. Capture the chemiluminescent signal with an imaging system.[1]
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[8]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control (defined as 100%).
-
Plot the normalized protein levels against the log of the PROTAC concentration.[5]
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
-
Protocol 2: HiBiT Assay for DC50 and Dmax Determination
The HiBiT assay is a sensitive, luminescence-based method ideal for high-throughput screening and kinetic analysis of protein degradation in live cells.[12][13] It utilizes an 11-amino-acid peptide tag (HiBiT) knocked into the endogenous locus of the target protein via CRISPR/Cas9.[12][14] The HiBiT tag complements with the LgBiT subunit to form a functional NanoLuc® luciferase, where the luminescent signal is directly proportional to the target protein abundance.[10]
Materials
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein
-
Cell line stably expressing the LgBiT subunit
-
White, opaque 96-well or 384-well assay plates
-
Pomalidomide-alkyne PROTAC stock solution (in DMSO)
-
For Endpoint Analysis: Nano-Glo® HiBiT Lytic Detection System
-
For Kinetic Analysis: Nano-Glo® Endurazine™ Live Cell Substrate
-
Luminometer
Methodology (Endpoint Assay)
-
Cell Seeding :
-
Plate the HiBiT-tagged cells in white, opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.[15]
-
-
PROTAC Treatment :
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat cells with the desired concentration range and incubate for a fixed time point (e.g., 24 hours).
-
-
Lytic Measurement :
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's protocol by mixing the lytic buffer, substrate, and LgBiT protein.[15]
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Add the prepared lytic reagent to each well.
-
Place the plate on an orbital shaker for ~10 minutes to ensure complete cell lysis and signal development.
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis :
-
Normalize the luminescence readings (Relative Light Units, RLU) to the vehicle-treated control wells.
-
Plot the percentage of remaining protein (luminescence) against the log of the PROTAC concentration.
-
Fit the curve using a four-parameter nonlinear regression model to calculate DC50 and Dmax.[14]
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of protein degradation on cell health and proliferation, often used to determine an IC50 value that can be correlated with the DC50.
Materials
-
Cancer cell line
-
Synthesized PROTAC
-
White, opaque 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Methodology
-
Cell Seeding and Treatment :
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[16]
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence with a plate reader.[8]
-
-
Data Analysis :
Mechanistic Validation
To confirm that the observed protein degradation is occurring via the intended PROTAC mechanism, several control experiments are essential.
-
Proteasome Inhibition : Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming its dependence on the proteasome.[5][17]
-
Competitive Inhibition : Co-treatment with an excess of free pomalidomide should outcompete the PROTAC for binding to CRBN, thereby preventing ternary complex formation and subsequent degradation.[7]
The determination of DC50 and Dmax values is a fundamental step in the characterization and optimization of Pomalidomide-alkyne PROTACs. The protocols outlined in this document, from the well-established Western blot to the high-throughput HiBiT assay, provide robust methods for quantifying PROTAC efficacy. By combining these degradation assays with mechanistic validation and functional cell viability studies, researchers can build a comprehensive profile of their PROTAC candidates, accelerating the development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target Degradation [worldwide.promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation with Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the ubiquitin-proteasome system for the targeted degradation of proteins of interest (POIs).[1][2] Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, effectively recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The formation of a stable and cooperative ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is a critical and often rate-limiting step for successful protein degradation.[1][4][5] The efficiency of ternary complex formation is influenced by factors such as the choice of ligands, the length and composition of the linker, and the intrinsic interactions between the target protein and the E3 ligase.[3][6]
These application notes provide a comprehensive overview of the key experimental methodologies and data analysis techniques used to characterize the formation and stability of ternary complexes induced by pomalidomide-based PROTACs. The protocols detailed herein are intended to provide a robust framework for researchers in the field of targeted protein degradation.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various pomalidomide-based PROTACs, providing a comparative overview of their performance. These parameters are crucial for understanding structure-activity relationships (SAR) and for optimizing PROTAC design.
Table 1: Binding Affinities and Cooperativity of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Assay | Binary KD (PROTAC to CRBN) (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| dBET6 | BRD4BD1 | TR-FRET | - | - | 0.6 | [9] |
| dBET6 | BRD4BD2 | TR-FRET | - | - | 0.2 | [9] |
| MZ1 | Brd4BD2 | SPR | 29 | - | - | [10][11] |
| MZ1 | Brd4BD2 | ITC | 66 | - | 15 | [10][11] |
| BRD-5110 | PPM1D | SPR | ~3000 | - | - | [10][11] |
Note: KD values can vary depending on the specific assay conditions and should be considered as reference points.[9]
Table 2: Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Length (atoms) | Linker Attachment Point | DC50 (nM) | Dmax (%) |
| P-C2-I | 5 | C2 | >1000 | <20 |
| P-C3-I | 6 | C2 | 120 | 85 |
| P-C4-I | 7 | C2 | 35 | >95 |
| P-C5-I | 8 | C2 | 8 | >95 |
| P-C4-P | 7 | C4 | 250 | 70 |
Data synthesized from published literature.[3]
Table 3: Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Structure | DC50 (nM) | Dmax (%) |
| P-PEG2-E | PEG-2 | 50 | 90 |
| P-PEG3-E | PEG-3 | 15 | >95 |
| P-PEG4-E | PEG-4 | 25 | >95 |
| P-ALK-E | Alkyl Chain | 100 | 80 |
Data synthesized from published literature.[3]
Experimental Protocols and Methodologies
A variety of biophysical and cellular assays are employed to characterize the formation of the ternary complex and the subsequent degradation of the target protein.[3][]
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake of Pomalidomide-Cyclopentane-Amide-Alkyne Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, is a crucial component in the development of targeted therapies, including Proteolysis Targeting Chimeras (PROTACs). The conjugation of pomalidomide to a cyclopentane-amide-alkyne linker creates a versatile building block for the synthesis of novel drug candidates. The alkyne functionality allows for facile "click" chemistry to attach a targeting moiety, directing the conjugate to specific cells or proteins. A critical determinant of the efficacy of these conjugates is their ability to cross the cell membrane and reach their intracellular targets. These application notes provide detailed protocols for assessing the cellular uptake of pomalidomide-cyclopentane-amide-alkyne conjugates, a crucial step in their preclinical evaluation.
Data Presentation: Cellular Uptake of Pomalidomide Conjugates
Quantitative data on the cellular uptake of this compound conjugates is essential for understanding their pharmacokinetic and pharmacodynamic properties. As specific data for this exact conjugate is not widely available in published literature, the following table serves as a template for researchers to compile their experimental findings in a structured format. Data from studies on structurally similar pomalidomide-based PROTACs can be used for comparative purposes.
| Conjugate ID | Cell Line | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Efficiency (%) | Method of Quantification | Reference |
| Example: | |||||||
| PROTAC-XYZ | MCF-7 | 10 | 4 | 1.5 | 15 | LC-MS/MS | [Hypothetical] |
| Enter Data: | |||||||
| Pom-cyclo-alkyne |
Experimental Protocols
The following protocols provide detailed methodologies for the qualitative and quantitative assessment of the cellular uptake of this compound conjugates. These protocols are designed to be adaptable to specific cell lines and experimental conditions.
Protocol 1: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol utilizes the intrinsic fluorescence of the pomalidomide moiety or a conjugated fluorophore to visualize the cellular uptake and subcellular localization of the conjugate.
Materials:
-
This compound conjugate (with intrinsic fluorescence or fluorescently labeled)
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the target cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare a stock solution of the pomalidomide conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the conjugate.
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope. Capture images in the DAPI/Hoechst channel and the channel corresponding to the fluorescence of the pomalidomide conjugate.
Data Analysis:
-
Qualitatively assess the presence and pattern of intracellular fluorescence.
-
Observe the subcellular localization of the conjugate (e.g., cytoplasm, nucleus, specific organelles).
-
For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of cellular uptake in a large population of cells.
Materials:
-
This compound conjugate (with intrinsic fluorescence or fluorescently labeled)
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with the pomalidomide conjugate at various concentrations and for different time points as described in Protocol 1. Include an untreated control group.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cells into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unbound conjugate.
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of approximately 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer.
-
Use an appropriate laser and filter combination to detect the fluorescence of the conjugate.
-
Collect data for at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter.
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the gated cell population for each sample.
-
The increase in MFI in treated cells compared to the untreated control represents the cellular uptake of the conjugate.
-
Plot the MFI against conjugate concentration or time to determine uptake kinetics.
Protocol 3: Absolute Quantification of Intracellular Conjugate by LC-MS/MS
For conjugates without a fluorescent tag or for precise quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Materials:
-
This compound conjugate
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the conjugate as described in the previous protocols. After incubation, wash the cells thoroughly with ice-cold PBS and harvest them.
-
Cell Lysis: Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Protein Precipitation: Add three volumes of ice-cold ACN containing a known concentration of an appropriate internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase compatible with the LC-MS/MS method.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a specific method for the detection and quantification of the pomalidomide conjugate.
-
Data Analysis: Create a standard curve using known concentrations of the conjugate. Determine the intracellular concentration of the conjugate in the samples by comparing their peak areas to the standard curve. Normalize the concentration to the cell number or total protein content.
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Uptake Assessment
The following diagram illustrates the general experimental workflow for assessing the cellular uptake of this compound conjugates.
Caption: Experimental workflow for cellular uptake analysis.
Potential Cellular Uptake Pathway
The cellular uptake of small molecule drug conjugates can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. The following diagram depicts a plausible endocytic pathway for the cellular uptake of this compound conjugates.
Caption: A potential endocytosis-mediated cellular uptake pathway.
Troubleshooting & Optimization
Optimizing linker length for Pomalidomide-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
A proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule comprising three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide (B1683931) for Cereblon/CRBN), and a chemical linker connecting the two.[1][2] The primary function of the linker is to bridge these two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1] This induced proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1][2]
Q2: Why is linker length so critical for PROTAC efficacy?
Linker length is a paramount parameter that governs the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[1]
-
If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from assembling into a productive complex.[1][3]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination or could lead to unproductive binding geometries.[1][3] An overly long linker can also result in an entropically unfavorable complex.[3]
An optimal linker length maximizes favorable protein-protein interactions within the ternary complex, which is essential for potent and efficient degradation.[1]
Q3: Is there a universal "optimal" linker length for Pomalidomide-based PROTACs?
No, there is no universal optimal length; it must be determined empirically for each specific target protein and warhead combination.[1] However, general trends have been observed in published studies. For many targets, linkers ranging from 15 to 17 atoms have demonstrated high efficacy.[1] For example, a study targeting p38α/β found that a minimum linker length of 15 atoms was required for good activity, with the optimal length being between 16-17 atoms.[1][3] In another case, the optimal distance for an estrogen receptor (ER)-α targeting PROTAC was found to be a 16-atom chain.[4][5] Linkers with 8 or fewer atoms showed no degradation activity in the p38α/β study.[1]
Q4: How does linker composition (e.g., PEG vs. Alkyl) affect PROTAC properties?
Linker composition significantly influences the physicochemical properties of the PROTAC molecule.[3][] The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible. They can improve the solubility and cell permeability of the PROTAC, which is often a challenge for these large molecules.[3] The ether oxygens can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[3]
-
Alkyl Linkers: These are more hydrophobic and also offer conformational flexibility.[3] While synthetically simple, they may lead to lower solubility of the final PROTAC.[3]
-
Rigid Linkers: Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings can modulate molecular rigidity, which helps to balance conformational flexibility and the spatial orientation of the degrader.[7][8]
The choice between linker types depends on the properties of the target protein and the warhead.[3]
Q5: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3][9] This occurs because, at a high concentration, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[3][9] A linker that is too long or overly flexible can exacerbate the hook effect by not effectively promoting the formation of the ternary complex.[3]
Troubleshooting Guide
Q: My PROTAC shows poor or no degradation of the target protein. What are the potential linker-related issues?
A: This is a very common problem. Assuming you have confirmed that your warhead and pomalidomide ligands have good binary binding affinity to the target and CRBN, respectively, the linker is the most likely cause.[1]
-
Incorrect Length: The linker may be too short, leading to steric clash, or too long, preventing a productive conformation for ubiquitin transfer.[1][]
-
Poor Geometry: The linker's attachment points or its inherent rigidity/flexibility may orient the proteins in a way that is not conducive to ubiquitination.[1]
-
Solution: The primary strategy is to synthesize and test a library of PROTACs with systematically varied linker lengths and compositions (e.g., PEG, alkyl) to identify an optimal configuration.[2][]
Q: My PROTAC has low cell permeability or solubility. Could the linker be the cause?
A: Yes. PROTACs often have high molecular weights, which can limit cell permeability and solubility. The linker is a major contributor to these properties and can be modified to improve them.[1][8][]
-
Hydrophobicity: Highly hydrophobic linkers (e.g., long alkyl chains) can decrease the solubility of the entire molecule.[3]
-
Solution: Incorporating hydrophilic linkers, such as PEG chains, is a common and effective strategy to improve both solubility and cell permeability.[3][] Adjusting the hydrophilic/hydrophobic balance of the linker is a key optimization step.[]
Q: I'm observing off-target degradation of zinc-finger (ZF) proteins. Can linker modification help?
A: Yes. Pomalidomide itself can induce the degradation of certain ZF proteins, which is a known off-target effect.[11] However, modifications to the linker, specifically at its attachment point to the pomalidomide core, can mitigate this issue. Studies have shown that attaching linkers to the C5 position of the pomalidomide phthalimide (B116566) ring and introducing modifications of an appropriate size can reduce the off-target degradation of ZF proteins while maintaining or even enhancing on-target potency.[3][11]
Quantitative Data Summary
The following tables summarize data from published studies, illustrating how linker length and composition affect the degradation efficiency of Pomalidomide-based PROTACs.
Table 1: Pomalidomide-based PROTACs Targeting EGFRWT [9]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | PEG-based | 43.4 | >90 | A549 |
| 16 | PEG-based (longer) | 32.9 | 96 | A549 |
Data synthesized from published literature demonstrates that for this EGFR-targeting series, a slightly longer PEG-based linker resulted in improved degradation potency.[9]
Table 2: Pomalidomide-based PROTACs Targeting BTK [12]
| PROTAC | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | 12 | C4 | ~100 | ~85 | Ramos |
| Compound B | 15 | C5 | <10 | >95 | Ramos |
This comparative data highlights that both a longer linker and a C5 attachment point on the pomalidomide ring can significantly improve BTK degradation.[12]
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]
-
Cell Culture and Treatment: Seed cells (e.g., A549, MCF-7) in 6-well plates at an appropriate density to reach ~70-80% confluency on the day of treatment. Allow cells to attach overnight.
-
PROTAC Incubation: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (typically 12-24 hours).[7][13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[3]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex.[1]
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
Assay Plate Setup: Plate the transfected cells in a 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive signal indicates proximity between the NanoLuc®-tagged target and the HaloTag®-tagged CRBN, confirming ternary complex formation. Plot the signal against PROTAC concentration.
Protocol 3: AlphaLISA Ternary Complex Formation Assay
This is a bead-based immunoassay used to detect and quantify the formation of the ternary complex in vitro.[3]
-
Reagent Preparation: Prepare tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex). Prepare the PROTAC compound at various concentrations in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC.
-
Complex Formation: Incubate the plate at room temperature for 1 hour to allow the ternary complex to form.
-
Bead Addition: Add AlphaLISA anti-GST Acceptor beads and anti-His Donor beads to the wells. Incubate in the dark for 1 hour.
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader. When the donor and acceptor beads are brought into proximity by the ternary complex, a chemiluminescent signal is generated.
-
Data Analysis: The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration. This can reveal the concentration for maximal complex formation and may also show the "hook effect" at high concentrations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Cyclopentane-Amide-Alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pomalidomide-cyclopentane-amide-Alkyne.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: this compound is expected to have low aqueous solubility due to its parent compound, Pomalidomide, and the hydrophobic nature of the linker. The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1][2] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% v/v).[1]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this?
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies[2]:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.[2]
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase solubility.[2][5]
-
pH Adjustment: If your final PROTAC has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[1][2]
Q4: Can I use heating or sonication to dissolve my this compound?
A4: Gentle heating and sonication can be effective for dissolving stubborn compounds.[2][3] However, it is critical to first verify the thermal stability of your specific molecule. Prolonged or excessive heating can lead to degradation. A gentle warming in a 37°C water bath and short bursts of sonication are recommended.[2] Always visually inspect the solution for any signs of degradation, such as a color change.
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and/or precipitation of the compound in the cell culture medium.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding the compound.
-
Solubility Test: Perform a small-scale test to determine the maximum soluble concentration of your compound in the final cell culture medium.
-
Optimize Dilution: When diluting from a DMSO stock, add the stock solution to the aqueous medium dropwise while vortexing to prevent precipitation.[3]
-
Consider Serum Effects: The presence of serum proteins can affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[2]
-
Problem: Low potency or lack of activity in an in vitro binding or conjugation assay.
-
Possible Cause: The actual concentration of the soluble compound in the assay is lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your stock solution in organic solvent is fully dissolved and free of particulates. If necessary, filter the stock solution through a 0.22 µm syringe filter.
-
Re-evaluate Solvents: Test the solubility in alternative organic solvents like DMF.
-
Use Additives: For biochemical assays, consider the inclusion of surfactants or co-solvents as described in the FAQs.
-
Data Presentation
Table 1: Solubility of Pomalidomide (Parent Compound) Note: This data is for the parent compound, Pomalidomide, and should be used as a starting point for this compound, which may have different solubility characteristics due to the linker.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~15 mg/mL | [4] |
| DMF | ~10 mg/mL | [4] |
| Aqueous Solutions (all pH) | ~0.01 mg/mL | [6] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance and place it into a sterile, amber glass vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.[2] Visually inspect the solution to ensure it is clear and free of any particulate matter. If particles remain, sonicate the solution in a water bath for 5-10 minutes or gently warm in a 37°C water bath for 5-10 minutes, followed by vortexing.[2][3]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] Protect from light.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol provides a high-throughput method to estimate the kinetic solubility of the compound in an aqueous buffer.
-
Prepare Compound Plate: Prepare a serial dilution of a high-concentration DMSO stock solution of this compound in a 96-well plate.
-
Add Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Transfer Compound: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubate: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Visualizations
References
Pomalidomide-Alkyne PROTACs: A Technical Support Center for Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of pomalidomide-alkyne PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The principal off-target effects of pomalidomide-based PROTACs involve the unintended degradation of proteins other than the desired target. The pomalidomide (B1683931) moiety itself can recruit neosubstrates to the Cereblon (CRBN) E3 ligase, leading to their ubiquitination and subsequent degradation.[1][2] The most well-characterized off-targets are a class of proteins known as zinc-finger (ZF) proteins.[1][3][4] This occurs independently of the PROTAC's engagement with its intended target protein.
Q2: Why are zinc-finger proteins particularly susceptible to off-target degradation by pomalidomide-based PROTACs?
A2: Pomalidomide and other immunomodulatory drugs (IMiDs) function as "molecular glues" that induce a novel interaction surface on CRBN.[1][5] This new surface can be recognized by specific structural motifs present in certain proteins, most notably the C2H2 zinc-finger domains, leading to their recruitment and degradation.[1] Therefore, the off-target degradation of ZF proteins is a direct consequence of the inherent activity of the pomalidomide warhead.
Q3: How does attaching the alkyne linker at the C5 position of pomalidomide help in reducing off-target effects?
A3: Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring can sterically hinder the interaction between the CRBN-pomalidomide complex and off-target ZF proteins.[1][6] This strategic placement of the linker reduces the propensity for off-target degradation while aiming to maintain the on-target activity of the PROTAC.[1][6] In contrast, modifications at the C4 position have been associated with greater off-target ZF degradation.[6]
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the degradation of the target protein is reduced.[2][7] This is caused by the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) which predominate over the productive ternary complex (target-PROTAC-CRBN) required for degradation.[2] At these high concentrations, there is a theoretical concern that the binary E3-PROTAC complex could engage with lower-affinity off-targets, potentially increasing off-target degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is inherently capable of degrading certain ZF proteins.[1][4] | 1. Confirm Linker Position: Ensure the alkyne linker is attached at the C5 position of the pomalidomide, as this is known to reduce ZF protein degradation.[1][6] 2. Perform Global Proteomics: Use quantitative mass spectrometry to identify the scope and magnitude of off-target degradation.[1][8] 3. Consider Further Modifications: Adding a fluoro group at the C6 position of pomalidomide has been shown to further minimize ZF degradation for some linkers.[6] |
| Lack of On-Target Degradation | The PROTAC may not be forming a stable and productive ternary complex with the target protein and CRBN.[6] | 1. Verify Ternary Complex Formation: Use biophysical assays such as co-immunoprecipitation or TR-FRET to confirm the formation of the target-PROTAC-CRBN complex.[6][9] 2. Optimize Linker: The length and composition of the linker are critical. Synthesize a small library of PROTACs with varying linker lengths to identify the optimal spacer.[6] 3. Confirm Target Engagement: Ensure the target-binding portion of the PROTAC retains high affinity for the protein of interest after conjugation. |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the formation of binary complexes (PROTAC-target, PROTAC-CRBN) outcompetes the formation of the productive ternary complex.[2][7] | 1. Perform a Full Dose-Response Curve: Determine the optimal concentration range for target degradation. 2. Operate within the Optimal Concentration Window: Subsequent experiments should be conducted at concentrations that promote maximal degradation and avoid the hook effect. |
| Inefficient PROTAC Synthesis via Click Chemistry | The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may be suboptimal. | 1. Use a Copper(I) Catalyst: Ensure the use of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.[10][11] 2. Optimize Reaction Conditions: Adjust temperature, solvent, and reaction time. 3. Purify Reactants: Ensure the purity of both the pomalidomide-alkyne and the azide-functionalized ligand.[6] |
Quantitative Data Summary
The following tables summarize quantitative data related to the off-target effects of pomalidomide and pomalidomide-based PROTACs.
Table 1: Off-Target Degradation of Selected Zinc-Finger Proteins by a Pomalidomide-Based PROTAC
| Off-Target Protein | Function |
| ZNF517 | Transcription Factor |
| ZNF654 | Transcription Factor |
| ZNF276 | Transcription Factor |
| ZNF653 | Transcription Factor |
| PATZ1 | Transcription Factor |
| Data derived from studies on re-engineered ALK PROTACs, where a C5 alkyne exit vector dramatically reduced affinity for these proteins compared to the original PROTAC.[1][3] |
Table 2: Comparative Degradation of On-Target and Off-Target Proteins
| Compound | Target Protein | Off-Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Pomalidomide (alone) | - | IKZF1 | 25 | >90 |
| Pomalidomide (alone) | - | ZFP91 | >1000 | <20 |
| HDAC8-targeting PROTAC (ZQ-23) | HDAC8 | HDAC1, HDAC3 | 147 | 93 (HDAC8), No degradation (HDAC1/3) |
| EGFR-targeting PROTAC (Compound 16) | EGFRʷᵗ | - | 32.9 | >90 |
| This table presents a compilation of data from various sources to illustrate the degradation potency and selectivity of different pomalidomide-based compounds.[7][8][12] |
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry with Tandem Mass Tags (TMT).
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa) to approximately 80% confluency.
-
Treat the cells with the pomalidomide-alkyne PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different isobaric TMT reagent according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nanoLC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify and quantify proteins.
-
Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control as potential degradation targets.[8]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
-
Cell Treatment and Lysis:
-
Treat cells expressing the target protein with the PROTAC. To prevent degradation of the target protein and trap the complex, also treat with a proteasome inhibitor (e.g., MG132) for a few hours.[9]
-
Lyse the cells using a non-denaturing immunoprecipitation (IP) lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against the target protein or an epitope tag overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a sample buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein and CRBN to detect their presence in the immunoprecipitated complex.
-
Visualizations
Caption: On-target vs. off-target degradation pathways for pomalidomide-alkyne PROTACs.
Caption: Troubleshooting workflow for mitigating off-target degradation.
Caption: General experimental workflow for PROTAC synthesis and validation.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-Alkyne Click Reaction
Welcome to the technical support center for Pomalidomide-alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low-yield reactions and to offer answers to frequently asked questions.
Troubleshooting Guide: Low Reaction Yield
Low yields in Pomalidomide-alkyne click reactions, a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these common issues.[1]
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive Catalyst: The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state.[1] | - Use a freshly prepared sodium ascorbate (B8700270) solution for the in situ reduction of Cu(II) to Cu(I).[1]- Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before use.[1]- Maintain an inert atmosphere (e.g., under a nitrogen or argon blanket) throughout the reaction.[1] |
| Impure Reagents: Purity of Pomalidomide-azide, the alkyne substrate, and other reagents is critical for reaction efficiency.[1] | - Confirm the purity of all starting materials using analytical techniques such as NMR or LC-MS.[1]- Purify reagents if significant impurities are detected. | |
| Reaction Starts but Stalls | Catalyst Degradation: The Cu(I) catalyst may degrade over the course of the reaction, especially with prolonged reaction times. | - Add a second portion of the copper catalyst and sodium ascorbate to the reaction mixture.[1] |
| Insufficient Reducing Agent: The amount of sodium ascorbate may be insufficient to maintain the copper in its active Cu(I) state. | - Ensure a molar excess of sodium ascorbate relative to the copper catalyst.[1] | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne: In the presence of oxygen, the copper catalyst can promote the dimerization of the alkyne starting material. | - Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.[2] |
| Decomposition of Reagents: Pomalidomide or other reagents may be unstable under the reaction conditions. | - Avoid excessive heat. Most click reactions proceed efficiently at room temperature.[3]- Ensure the pH of the reaction mixture is within a stable range, typically between 4 and 12.[4] | |
| Poor Solubility of Reagents | Heterogeneous Reaction Mixture: Pomalidomide and its derivatives can have limited solubility in common aqueous-organic solvent mixtures, leading to a heterogeneous reaction and reduced reaction rates. | - Utilize a co-solvent system to improve solubility. Common mixtures include DMSO/water, DMF/water, or t-BuOH/water.[3]- Gentle heating can be attempted, but with caution to avoid degradation of reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Pomalidomide-alkyne click reaction?
A1: The most frequent causes of low yield include:
-
Oxygen Contamination: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. It is crucial to perform the reaction under an inert atmosphere with degassed solvents.[1]
-
Impure Reagents: The purity of Pomalidomide-azide, the alkyne substrate, and other reagents is critical. Impurities can poison the catalyst or participate in side reactions.[1]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and ligand need to be optimized for each specific reaction.
-
Inadequate Ligand: A copper-stabilizing ligand is essential to prevent copper precipitation and enhance the catalytic activity. The choice and concentration of the ligand can significantly impact the yield.
-
Poor Solubility: Pomalidomide derivatives may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slower reaction rates.
Q2: What is the recommended copper source and ligand for the reaction?
A2: A commonly used and effective combination is Copper(II) sulfate (B86663) (CuSO₄) as a copper source, which is reduced to the active Cu(I) species in situ by sodium ascorbate.[3] For the ligand, tris-(benzyltriazolylmethyl)amine (TBTA) is often used in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for aqueous or partially aqueous media to stabilize the Cu(I) catalyst.[3]
Q3: How can I improve the solubility of my Pomalidomide derivative in the reaction?
A3: To enhance solubility, consider using a co-solvent system. Mixtures of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with water are often effective.[3] The ratio of the organic solvent to water can be adjusted to achieve a homogeneous solution.
Q4: My reaction seems to stop before all the starting material is consumed. What should I do?
A4: If the reaction stalls, it is likely due to the deactivation of the catalyst. You can try adding a second portion of the copper catalyst and sodium ascorbate to re-initiate the reaction.[1] Also, re-verify that the reaction is adequately protected from oxygen.
Q5: Are there any alternatives to copper-catalyzed click chemistry for conjugating Pomalidomide-azide?
A5: Yes, for biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is a common alternative.[1] This method involves using a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide (B81097) without the need for a metal catalyst.[1] However, the synthesis of the required strained alkynes can be more complex.[1]
Quantitative Data on Reaction Conditions
| Pomalidomide Derivative | Alkyne Substrate | Copper Source (eq) | Ligand (eq) | Reducing Agent (eq) | Solvent | Time (h) | Yield (%) |
| Pomalidomide-linker-N₃ | Linker-alkyne | CuSO₄ | N/A | Na-ascorbate | H₂O/t-BuOH | 16 | 40-83 |
| JQ1-pomalidomide conjugate | Azide intermediate | Copper | N/A | N/A | N/A | N/A | 67 |
| Pomalidomide-C5-azide | Alkyne-modified target protein ligand | CuSO₄·5H₂O (0.1) | N/A | Sodium ascorbate (0.2) | t-BuOH/water or DMF | 4-12 | Not specified |
| BRD4 ligand-azide | Pomalidomide-alkyne | N/A | N/A | N/A | N/A | N/A | 55-90 |
Note: Yields are highly dependent on the specific substrates, linker, and purification methods.
Experimental Protocols
Representative Protocol for Pomalidomide-Alkyne CuAAC Reaction
This protocol is a general guideline and may require optimization for your specific substrates.[3]
1. Preparation of Stock Solutions:
-
Pomalidomide-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.[3]
2. Reaction Setup:
-
In a clean, dry vial under an inert atmosphere (e.g., argon or nitrogen), add the alkyne substrate (1.0 equivalent).
-
Add the Pomalidomide-azide stock solution (1.1 equivalents).
-
Add a solvent mixture (e.g., DMSO/water or t-BuOH/water) to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution (to a final concentration of ~1.25 mM).
-
Add the CuSO₄ solution (to a final concentration of ~0.25 mM). The solution may turn a pale blue.[3]
3. Reaction Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (to a final concentration of ~5 mM). The solution should become colorless or pale yellow.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, until the limiting reagent is consumed (typically 1-16 hours).[3]
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to yield the pure Pomalidomide-triazole conjugate.
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to Cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of neosubstrates IKZF1 and IKZF3.
Experimental Workflow for Pomalidomide-Alkyne Click Reaction
Caption: A generalized experimental workflow for the Pomalidomide-alkyne copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Technical Support Center: Pomalidomide-Alkyne PROTAC Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges associated with Pomalidomide-alkyne Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Pomalidomide-alkyne PROTACs?
A1: Common impurities can originate from starting materials, side-reactions, or degradation of the product. These may include:
-
Unreacted Pomalidomide-alkyne or the azide-containing warhead.
-
Homocoupled byproducts of the terminal alkyne (Glaser coupling).
-
Side-products from the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, such as thiotriazoles formed from a competing reaction with thiol-containing species.[1]
-
Process-related impurities from the synthesis of pomalidomide (B1683931) itself.
-
Isomers (E/Z) if the warhead or linker contains double bonds.[2]
-
Degradation products due to sensitivity to acid, base, heat, or oxidation.[2]
Q2: Which chromatographic techniques are most effective for purifying Pomalidomide-alkyne PROTACs?
A2: A multi-step purification strategy is often necessary. The most common techniques are:
-
Flash Column Chromatography: Ideal for initial purification to remove major impurities and unreacted starting materials.[3] Normal-phase silica (B1680970) gel is commonly used with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Essential for achieving high purity (>95%).[2][3] Reversed-phase columns (e.g., C18) are typically used with a mobile phase of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Q3: Can the terminal alkyne group on my PROTAC cause issues during purification?
A3: Yes, the terminal alkyne can present challenges:
-
Interaction with Metal Ions: Alkynes can interact with residual metal catalysts (e.g., copper, palladium) from preceding synthetic steps.
-
Degradation: The alkyne moiety can be sensitive to certain conditions. It is advisable to handle the compound under an inert atmosphere and use degassed solvents to prevent oxidation.[2]
-
Stationary Phase Interaction: While less common with standard C18 columns, highly activated stationary phases could potentially interact with the alkyne.
Q4: How can I confirm the purity and identity of my final Pomalidomide-alkyne PROTAC?
A4: A combination of analytical techniques is crucial for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the PROTAC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Pomalidomide-alkyne PROTACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Impurity with Product in HPLC | A cryptic impurity from a competing nucleophilic acyl substitution during pomalidomide linker synthesis can co-elute with the desired PROTAC. | Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or mobile phase modifier. If the impurity persists, re-evaluate the synthesis of the pomalidomide-linker precursor. |
| Low Yield After Purification | - Degradation: The PROTAC may be sensitive to acidic or basic conditions, heat, or oxidation.[2]- Volatility: While less common for large PROTAC molecules, smaller fragments could be volatile.- Incomplete Reaction: The "click" reaction may not have gone to completion. | - Degradation: Avoid strong acids and bases. For silica gel chromatography, consider neutralizing the silica with triethylamine (B128534) in the eluent.[2] Use minimal heat and an inert atmosphere.[2]- Volatility: Ensure efficient condensation if using distillation for any precursor purification.- Incomplete Reaction: Monitor the reaction closely by TLC or LC-MS to ensure completion before work-up. |
| Presence of a High Molecular Weight Impurity | Formation of thiotriazole byproducts from the reaction of the alkyne with thiol-containing molecules (e.g., from cellular lysates in downstream applications or thiol impurities). | To minimize this side reaction, consider adding an excess of a non-interfering thiol like glutathione (B108866) or cysteine during the CuAAC reaction to act as a scavenger.[1] Alternatively, increasing the concentration of the reducing agent (e.g., sodium ascorbate) can also diminish the formation of this byproduct.[1] |
| Residual Copper Catalyst in Final Product | Incomplete removal of the copper catalyst used in the CuAAC reaction. | Wash the organic solution with an aqueous solution of a chelating agent like EDTA. Alternatively, pass the crude product through a pad of celite or a specialized metal scavenger resin.[2] |
| Broad or Tailing Peaks in Reversed-Phase HPLC | - Secondary Interactions: Interaction of basic nitrogen atoms in the PROTAC with residual silanols on the silica-based stationary phase.- Poor Solubility: The PROTAC may be poorly soluble in the mobile phase at the point of injection. | - Secondary Interactions: Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the basic sites and minimize silanol (B1196071) interactions.- Poor Solubility: Dissolve the sample in a strong solvent like DMSO and ensure it is fully solubilized before injection. Use a mobile phase with a higher organic content at the start of the gradient if possible. |
Detailed Experimental Protocols
Protocol 1: Purification of Pomalidomide-Alkyne PROTAC by Flash Column Chromatography
Objective: To perform an initial purification of the crude PROTAC to remove major impurities.
Materials:
-
Crude Pomalidomide-alkyne PROTAC
-
Silica gel (high-performance, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography system or glass column
Methodology:
-
Develop a Separation Method on TLC:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., gradients of MeOH in DCM, or EtOAc in Hexane) to find a system that provides good separation between the product and major impurities (aim for an Rf of 0.2-0.4 for the product).
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the silica slurry.
-
If the PROTAC is basic, consider pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) to neutralize acidic sites.[2]
-
-
Load the Sample:
-
Dissolve the crude PROTAC in a minimal amount of the initial eluent or a stronger solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elute and Collect Fractions:
-
Begin elution with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent according to the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure to obtain the partially purified PROTAC.
-
Protocol 2: High-Purity Purification by Preparative Reversed-Phase HPLC
Objective: To obtain the final Pomalidomide-alkyne PROTAC with high purity (>95%).
Materials:
-
Partially purified Pomalidomide-alkyne PROTAC
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Methodology:
-
Develop an Analytical HPLC Method:
-
Using an analytical HPLC system, develop a gradient method to separate the PROTAC from remaining impurities.
-
A typical gradient might be from 5-95% ACN in water (both with 0.1% FA or TFA) over 20-30 minutes.
-
-
Scale-Up to Preparative HPLC:
-
Based on the analytical method, scale up the gradient and flow rate for the preparative column.
-
Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).
-
-
Perform the Purification:
-
Inject the sample onto the preparative HPLC column.
-
Run the preparative gradient method.
-
Collect fractions corresponding to the product peak.
-
-
Analyze and Combine Fractions:
-
Analyze the collected fractions by analytical LC-MS to confirm purity and identity.
-
Combine the pure fractions.
-
-
Lyophilize or Evaporate:
-
Remove the mobile phase from the combined pure fractions, typically by lyophilization (freeze-drying) if the mobile phase is water/ACN, to obtain the final, pure Pomalidomide-alkyne PROTAC.
-
Visualizations
Caption: A typical workflow for the purification of Pomalidomide-alkyne PROTACs.
Caption: A logical troubleshooting workflow for PROTAC purification challenges.
References
Technical Support Center: Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pomalidomide-based PROTACs, with a focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for Pomalidomide-based PROTACs?
A1: Aggregation of Pomalidomide-based PROTACs is often attributed to their challenging physicochemical properties. These molecules are typically large, with high molecular weights and complex structures, which can lead to poor aqueous solubility. Key contributing factors include:
-
High Hydrophobicity: The inherent hydrophobicity of the target protein binder, the pomalidomide (B1683931) ligand, and certain types of linkers (e.g., alkyl chains) can lead to self-association and precipitation in aqueous buffers.[1][2]
-
Linker Composition: The choice of linker is critical. While hydrophobic alkyl linkers can contribute to poor solubility, more hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance it.[2][3]
-
Suboptimal Formulation: Improper dissolution or storage conditions can readily induce aggregation.
Q2: How does the linker composition affect the solubility and aggregation of Pomalidomide-based PROTACs?
A2: The linker is a key determinant of a PROTAC's physicochemical properties.[3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the aqueous solubility of a PROTAC. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially improving interactions with aqueous solvents.[2][4]
-
Alkyl Linkers: These are more hydrophobic and can decrease aqueous solubility, thus increasing the propensity for aggregation.[1][2] However, they can sometimes offer greater metabolic stability and cell permeability.
Q3: Can modifications to the Pomalidomide moiety itself help in preventing aggregation?
A3: Yes, strategic modifications to the pomalidomide scaffold can influence the overall properties of the PROTAC. Modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc-finger proteins.[5][6] While the primary goal of this modification is to improve selectivity, it can also alter the molecule's overall physicochemical properties, potentially impacting solubility and aggregation.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with Pomalidomide-based PROTACs.
| Issue | Possible Cause | Recommended Solution |
| Visible precipitation of the PROTAC upon dissolution in aqueous buffer. | Poor aqueous solubility of the PROTAC. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - For final dilutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your assay. - Consider formulation strategies such as the use of co-solvents or excipients. |
| Inconsistent or non-reproducible results in cell-based assays. | PROTAC aggregation in cell culture media. | - Visually inspect the media for any signs of precipitation after adding the PROTAC. - Perform a solubility test of the PROTAC in the specific cell culture medium being used. - If aggregation is suspected, filter the PROTAC-containing medium before adding it to the cells. |
| Low degradation efficiency (high DC50, low Dmax). | Aggregation leading to a lower effective concentration of the PROTAC. | - Confirm the solubility and stability of the PROTAC under the assay conditions. - Optimize the linker by synthesizing analogs with more hydrophilic linkers (e.g., PEG). - Evaluate different formulation approaches to enhance solubility. |
| "Hook effect" observed (decreased degradation at higher concentrations). | Formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex. While not directly an aggregation issue, high local concentrations due to aggregation can exacerbate this. | - Perform a wide dose-response curve to identify the optimal concentration range. - If aggregation is suspected at higher concentrations, address the solubility of the PROTAC. |
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of linker composition and Pomalidomide modification on the efficacy of PROTACs.
Table 1: Comparison of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | F. Dang et al., 2020 |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | F. Dang et al., 2020 |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | T. Zorba et al., 2018 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | T. Zorba et al., 2018 |
This data suggests that for a given target, linker composition and length can significantly impact degradation potency.[7]
Table 2: Impact of Pomalidomide Modification on Off-Target Degradation
| Compound | Modification Position | ZFP91 Degradation (%) at 1 µM |
| Pomalidomide | N/A | ~85% |
| PROTAC with C4-modified Pomalidomide | C4 | ~80% |
| PROTAC with C5-modified Pomalidomide | C5 | <10% |
This data highlights that modifying pomalidomide at the C5 position can significantly reduce off-target degradation of zinc-finger proteins like ZFP91.[5]
Experimental Protocols
1. Western Blot for Assessing PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
2. Kinetic Solubility Assay
This assay helps determine the solubility of a PROTAC in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature and monitor for precipitation over time using a plate reader that can measure light scattering (nephelometry) or by visual inspection. The highest concentration that remains clear is the kinetic solubility.[1]
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTAC aggregation issues.
References
Technical Support Center: Improving Cell Permeability of Pomalidomide-Alkyne PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the cell permeability of Pomalidomide-alkyne Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is my Pomalidomide-alkyne PROTAC showing low cell permeability?
A1: Low cell permeability is a common challenge for PROTACs due to their unique structure. These molecules are inherently large, often falling into the "beyond Rule of 5" (bRo5) chemical space.[1][2] Key contributing factors include:
-
High Molecular Weight (MW): PROTACs consist of two ligands and a linker, resulting in MWs often exceeding 800 Da, which hinders passive diffusion across the cell membrane.[1][3]
-
Large Polar Surface Area (PSA): The presence of multiple polar groups and hydrogen bond donors/acceptors increases the PSA, which is unfavorable for membrane permeability.[4][5]
-
High Number of Rotatable Bonds: The flexible linkers often used can lead to a large number of rotatable bonds, which can be entropically unfavorable for adopting a membrane-crossing conformation.[4]
-
Active Efflux: PROTACs can be recognized and actively pumped out of the cell by membrane transporters like P-glycoprotein (P-gp), significantly reducing intracellular concentration.[6][7]
Q2: What is the role of the alkyne in my PROTAC's linker and how does it affect permeability?
A2: The alkyne group in your PROTAC linker serves several purposes. It can be a key synthetic handle for conjugating the pomalidomide (B1683931) ligand to the target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[8][9] From a physicochemical standpoint, the alkyne group:
-
Increases Rigidity: Compared to flexible alkyl or PEG linkers, the linear geometry of an alkyne imparts rigidity to the linker.[10][11] This can be advantageous, as it may reduce the entropic penalty of membrane crossing and pre-organize the PROTAC into a more permeable conformation.[9]
-
Acts as a Hydrophobic Spacer: The alkyne functionality can function as a rigid, hydrophobic spacer within the linker.[5]
-
Enables Advanced Strategies: The presence of an alkyne or azide (B81097) handle is central to advanced strategies like "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs). This approach uses two smaller, more permeable molecular fragments that react inside the cell to form the full, active PROTAC, thereby bypassing the permeability barrier of the large parent molecule.[1][12]
Q3: How can I structurally modify my Pomalidomide-alkyne PROTAC to improve its permeability?
A3: Optimizing the PROTAC structure, particularly the linker, is a key strategy for improving cell permeability.[4][12] Consider the following approaches:
-
Linker Optimization: Systematically modify the linker's length and composition. Replacing flexible polyethylene (B3416737) glycol (PEG) sections with more rigid alkyl chains or heterocyclic scaffolds like piperazine (B1678402) can improve permeability.[10][][14]
-
Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds. This can induce a folded, more compact conformation that shields polar surfaces from the lipid bilayer, creating a "chameleon-like" effect that improves membrane transit.[1][4]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with a bioisosteric ester can reduce the number of hydrogen bond donors, lower polarity, and significantly enhance permeability.[3][15]
-
Prodrug Approach: Mask key polar functional groups (e.g., hydroxyls or carboxyls) with lipophilic groups that can be cleaved by intracellular enzymes. This increases lipophilicity for better membrane crossing, releasing the active PROTAC inside the cell.[4][12]
Q4: How do I know if my PROTAC is being removed from cells by efflux pumps?
A4: Active efflux is a major cause of low intracellular PROTAC concentration. The most direct way to determine if your compound is an efflux pump substrate is by performing a bidirectional Caco-2 permeability assay.[7][16] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which simulates efflux.[7]
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) / Papp (A-B).[7]
-
Interpret the ER: An ER greater than 2 is a strong indicator that your PROTAC is subject to active efflux.[7][16]
-
Use Inhibitors: The assay can also be run in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability or a decrease in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.[7][16]
Q5: What are the key differences between PAMPA and Caco-2 assays for permeability testing?
A5: PAMPA and Caco-2 are the two most common in vitro assays for permeability, but they measure different things.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures only passive transcellular diffusion across an artificial lipid membrane.[17][18] It is cost-effective and useful for early-stage screening to rank compounds based on their ability to passively cross a lipid barrier.[12] However, it cannot predict permeability involving active transport or efflux.[7][12]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[7][16] It is considered the "gold standard" as it provides a more comprehensive and physiologically relevant assessment by accounting for passive diffusion, active uptake, and efflux mechanisms.[12][16] Using both assays can be powerful; for example, a compound with low PAMPA permeability but high Caco-2 permeability may be a substrate for an active uptake transporter.[7]
Troubleshooting Guides
Problem 1: Very low permeability observed in the PAMPA assay.
-
Possible Cause: The PROTAC's intrinsic physicochemical properties (high MW, high PSA) are preventing passive diffusion.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the cLogP, Topological Polar Surface Area (TPSA), molecular weight, and number of hydrogen bond donors/acceptors for your PROTAC. Compare these values across a series of analogs to identify trends.
-
Systematic Structural Modification:
-
Reduce Polarity: Replace amide bonds with esters or introduce more hydrophobic moieties in the linker.[15]
-
Increase Rigidity: Substitute flexible linkers with more rigid elements like phenyl rings, piperazines, or alkynes to reduce conformational flexibility.[10][11]
-
Promote Internal Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds to shield polar groups.[4]
-
-
Re-evaluate with Modified PROTACs: Synthesize a small set of optimized PROTACs based on the analysis and re-screen them in the PAMPA assay to confirm improvement.
-
Problem 2: High variability or low recovery in Caco-2 assay results.
-
Possible Cause 1: Poor aqueous solubility of the PROTAC in the assay buffer. This can lead to inaccurate permeability values.[12]
-
Troubleshooting Steps:
-
Measure Aqueous Solubility: Determine the kinetic solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Modify Assay Buffer: For poorly soluble compounds, consider adding a low concentration of a protein like Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the assay buffer. This can improve solubility and reduce non-specific binding to the plate, thereby increasing compound recovery.[19] Be aware that high BSA concentrations can interfere with the interpretation of efflux data.[19]
-
-
Possible Cause 2: Non-specific binding of the PROTAC to the cell monolayer or assay plate.[12]
-
Troubleshooting Steps:
-
Calculate Mass Balance (Recovery): Ensure you are calculating the percent recovery of the compound at the end of the assay. Low recovery (<70%) suggests binding or solubility issues.
-
Incorporate BSA: As mentioned above, adding a low concentration of BSA to the basolateral (and sometimes apical) compartment can mitigate non-specific binding and improve recovery.[19]
-
Problem 3: PROTAC shows good target binding in vitro but no in-cell degradation.
-
Possible Cause: Insufficient intracellular concentration due to poor cell permeability or rapid efflux. The PROTAC cannot reach its target inside the cell at a high enough concentration to form a productive ternary complex.[20]
-
Troubleshooting Steps:
-
Directly Measure Permeability: If not already done, perform both PAMPA and Caco-2 assays to quantify permeability and identify potential efflux issues.[6]
-
Perform Cellular Uptake Assay: Use LC-MS/MS to directly measure the concentration of your PROTAC in cell lysates after incubation. This provides direct evidence of whether the compound is entering the cell.
-
Address Efflux: If the Caco-2 assay indicates a high efflux ratio, re-design the PROTAC to be a poorer substrate for efflux pumps. This often involves the same strategies used to improve passive permeability, such as altering linker composition and reducing polarity.
-
Consider the CLIPTAC Approach: If direct permeability cannot be sufficiently improved, explore synthesizing the PROTAC in situ from alkyne- and azide-functionalized precursors that are smaller and more permeable.[1]
-
Data Presentation
Table 1: Illustrative Physicochemical and Permeability Data for Hypothetical Pomalidomide-Alkyne PROTAC Analogs. This table demonstrates how structural modifications can influence properties critical for cell permeability.
| PROTAC ID | Linker Composition | MW (Da) | TPSA (Ų) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-01 | Flexible PEG (n=4) | 950 | 185 | 2.1 | 0.1 | 0.2 | 15.2 |
| PROTAC-02 | Rigid Alkyl-Alkyne | 890 | 160 | 3.5 | 0.8 | 1.1 | 8.5 |
| PROTAC-03 | Alkyl-Alkyne + Ester | 891 | 145 | 4.0 | 1.5 | 2.3 | 4.1 |
| PROTAC-04 | Rigid Piperazine-Alkyne | 915 | 155 | 3.2 | 1.1 | 3.5 (Uptake) | 0.8 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol measures passive, transcellular permeability.[17][18]
-
Prepare Lipid Solution: Prepare a solution of 1% lecithin (B1663433) in dodecane (B42187) (w/v). Sonicate until the lecithin is fully dissolved.[18]
-
Coat Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lecithin-dodecane solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Ensure the pipette tip does not touch the membrane.[18]
-
Prepare Compound Solutions: Prepare a 10 µM solution of each test PROTAC in a suitable aqueous buffer (e.g., PBS, pH 7.4) with 1-5% DMSO.
-
Prepare Acceptor Plate: Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.
-
Start Assay: Add 150 µL of the PROTAC solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor buffer.
-
Incubation: Cover the plate assembly and incubate at room temperature for 16-20 hours in a chamber with high humidity to prevent evaporation.[18]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): Use the final concentrations and assay parameters to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport.[7][16]
-
Cell Culture: Seed Caco-2 cells onto 96-well Transwell inserts. Culture for approximately 21 days to allow the cells to differentiate and form a polarized monolayer with tight junctions.[16]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve test PROTACs in transport buffer (e.g., HBSS, pH 7.4) at a final concentration of 10 µM. Prepare separate solutions for apical (AP) and basolateral (BL) dosing.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the BL (receiver) compartment.
-
Add the PROTAC dosing solution to the AP (donor) compartment.
-
Incubate at 37°C with gentle shaking for 90-120 minutes.[19]
-
At the end of the incubation, take samples from both AP and BL compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Simultaneously, on a separate plate, perform the assay in the reverse direction.
-
Add fresh transport buffer to the AP (receiver) compartment.
-
Add the PROTAC dosing solution to the BL (donor) compartment.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in all donor and receiver samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. tandfonline.com [tandfonline.com]
- 14. rscbmcs.org [rscbmcs.org]
- 15. scispace.com [scispace.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. enamine.net [enamine.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Based PROTACs and the "Hook Effect"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Pomalidomide-based PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect" with Pomalidomide-based PROTACs?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1] A Pomalidomide-based PROTAC functions by forming a productive ternary complex, consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[2][3] However, at very high concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall within the hook effect region. This can lead to the inaccurate determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), which are crucial for structure-activity relationship (SAR) studies.[4]
Q4: How does the linker design of a Pomalidomide-based PROTAC influence the hook effect?
A4: The linker is a critical component that influences the stability and geometry of the ternary complex. An optimized linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, stabilizing the ternary complex over the binary ones.[3] Conversely, a linker that is too long or too flexible might not effectively facilitate the formation of a productive ternary complex, potentially exacerbating the hook effect.[5]
Q5: Are there off-target effects associated with the Pomalidomide (B1683931) moiety in PROTACs?
A5: Yes, the pomalidomide component itself can act as a "molecular glue" to induce the degradation of endogenous substrates of CRBN, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] This can lead to unintended biological consequences. It is important to monitor the levels of these known off-targets when characterizing a new Pomalidomide-based PROTAC.[6]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at higher concentrations, to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][9] A bell-shaped curve in these assays will correlate with the degradation profile.
-
Issue 2: My Pomalidomide-based PROTAC shows weak or no degradation at any tested concentration.
-
Possible Causes & Troubleshooting Steps:
-
Concentration Range: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation.
-
Solution: Test a very broad range of concentrations (e.g., from picomolar to high micromolar).[1]
-
-
Lack of Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and CRBN.
-
Cell Line Issues: The chosen cell line may not express sufficient levels of the target protein or the CRBN E3 ligase.
-
Solution: Confirm the expression of both the target protein and CRBN in your cell line using Western Blot.
-
-
Inactive PROTAC: The synthesized PROTAC may be inactive.
-
Solution: Verify the identity and purity of your PROTAC. If possible, test its binding to the purified target protein and CRBN in a biophysical assay like Surface Plasmon Resonance (SPR).
-
-
Issue 3: I observe degradation of my target protein, but also significant degradation of Ikaros (IKZF1) and/or Aiolos (IKZF3).
-
Likely Cause: Off-target effects of the pomalidomide moiety.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the dose-response for both on-target and off-target degradation. It may be possible to find a concentration window that maximizes on-target degradation while minimizing off-target effects.
-
PROTAC Redesign: Consider modifying the pomalidomide scaffold. Studies have shown that substitutions at the C5 position of the phthalimide (B116566) ring can reduce the degradation of off-target zinc-finger proteins.[12][13]
-
Alternative E3 Ligase: If off-target effects remain a concern, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL.
-
Data Presentation
Table 1: Example Dose-Response Data for a Pomalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparison of Key Parameters for Pomalidomide-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| PROTAC A | Protein X | HEK293 | 15 | 90 | Yes (>500 nM) |
| PROTAC B | Protein X | HEK293 | 50 | 75 | Minimal |
| EGFR-PROTAC 16 | EGFR | A549 | 32.9 | >90 | Yes (>1000 nM)[14] |
| HDAC-PROTAC 22 | HDAC3 | - | 440 | 77 | No[15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a Pomalidomide-based PROTAC.[16][17]
Materials:
-
Cell line expressing the target protein and CRBN
-
Pomalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the hook effect.[16]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes how to confirm the formation of the Target-PROTAC-CRBN ternary complex.[10]
Materials:
-
Treated cell lysates (as prepared for Western Blot, preferably with proteasome inhibitor pre-treatment)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blot detection (anti-target and anti-CRBN)
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform a Western Blot on the eluted samples as described in Protocol 1, probing for both the target protein and CRBN. The presence of both proteins in the immunoprecipitate of one of them indicates the formation of a ternary complex.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[18]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBCH5c)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Biotinylated-Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, target protein, biotinylated-ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western Blot, probing with an anti-target antibody or streptavidin-HRP to detect ubiquitinated species (which will appear as a high-molecular-weight smear or ladder).
Mandatory Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Mechanism of the "hook effect" at high PROTAC concentrations.
Caption: The CRL4-CRBN E3 ligase ubiquitination pathway.
Caption: Troubleshooting workflow for Pomalidomide-based PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Minimizing side products in Pomalidomide-alkyne synthesis
Technical Support Center: Pomalidomide-Alkyne Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize the synthesis of Pomalidomide-alkyne conjugates.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide-alkyne click chemistry reaction (CuAAC) is showing very low yield. What are the most common causes?
A1: Low yields in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction are common and can typically be traced to several factors:
-
Catalyst Inactivation: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen. It is critical to degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is required to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms. Ensure a molar excess of fresh sodium ascorbate is used.[1][3]
-
Impure Reagents: The purity of your Pomalidomide-alkyne precursor, the azide-containing molecule, and the copper source is crucial. Impurities can inhibit the catalyst or introduce side reactions.[1]
-
Poor Solubility: Pomalidomide (B1683931) and its derivatives may have limited solubility in common reaction solvents, leading to a heterogeneous mixture and reduced reaction rates.[1] Solvent systems like DMSO/water or t-BuOH/water are often employed to ensure all components remain dissolved.[2][3]
-
Suboptimal Ligand Use: A copper-stabilizing ligand (e.g., THPTA, TBTA) is highly recommended to protect the catalyst from oxidation and precipitation, thereby enhancing its activity.[1][3]
Q2: I am observing significant side product formation. What are the likely culprits and how can I prevent them?
A2: Side product formation often stems from either the precursor synthesis or the click reaction itself.
-
Precursor Synthesis Byproducts: The synthesis of the Pomalidomide-alkyne intermediate, often via a nucleophilic aromatic substitution (SNAr) reaction, can be low-yielding and produce hard-to-remove byproducts.[4][5][6] Optimizing SNAr conditions (e.g., solvent, temperature, base) and thoroughly purifying the Pomalidomide-alkyne intermediate before the click reaction is critical.[5][6]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne. This is minimized by maintaining a strictly inert atmosphere and ensuring an adequate concentration of the reducing agent.
-
Pomalidomide Core Instability: The glutarimide (B196013) ring of pomalidomide is sensitive to harsh basic conditions, which can lead to ring-opening.[7] It is important to control the pH and avoid excessively strong bases, particularly at elevated temperatures.
-
Thiol Reactivity: If you are conjugating to a biomolecule like a protein, the alkyne group can sometimes react with cysteine residues. Pre-treating the protein with a mild oxidant may mitigate this issue.[8]
Q3: The reaction starts but does not go to completion. What troubleshooting steps should I take?
A3: An incomplete reaction, or "stalled" reaction, is a common issue.
-
Check Catalyst Activity: The most likely cause is catalyst degradation.[1] Try adding a second charge of the copper source, ligand, and fresh sodium ascorbate to the reaction mixture.[1]
-
Verify Reagent Stoichiometry: Ensure that the azide (B81097) partner is present in a slight excess (e.g., 1.1-1.2 equivalents) relative to the limiting reagent.
-
Monitor pH: The optimal pH for CuAAC reactions is typically between 4 and 12.[1] If your reaction mixture is outside this range, it could hinder the catalytic cycle.
-
Increase Reaction Time: While click chemistry is generally fast, some complex substrates may require longer reaction times, from a few hours to overnight.[2] Monitor progress by LC-MS or TLC to determine the optimal endpoint.[2][9]
Q4: How can I effectively purify my final Pomalidomide-alkyne conjugate from reaction side products and reagents?
A4: Purification can be challenging due to the similar polarity of the product and starting materials or the presence of residual copper.[1]
-
Copper Removal: After the reaction, add a copper chelator like EDTA to sequester the copper, which can then be removed during an aqueous workup.[1]
-
Chromatography: Flash column chromatography on silica (B1680970) gel or preparative HPLC are the most common methods for purifying the final conjugate.[9] Careful optimization of the solvent system (e.g., gradient elution) is key to achieving good separation.[1]
-
Crystallization/Precipitation: In some cases, the final product can be purified by dissolving the crude material in a minimal amount of a good solvent (like DMSO) and then precipitating the product by adding an anti-solvent (such as water, methanol, or diethyl ether).[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during Pomalidomide-alkyne synthesis.
Table 1: Troubleshooting Common Synthesis Issues
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | Degas all solvents thoroughly and maintain an inert (N₂ or Ar) atmosphere.[1][2] |
| Insufficient reducing agent. | Use a freshly prepared solution of sodium ascorbate in a 2-5 fold excess relative to the copper catalyst.[3] | |
| Poor reagent quality. | Confirm the purity of starting materials (Pomalidomide-alkyne, azide) via NMR or LC-MS. | |
| Inadequate copper ligand. | Add a stabilizing ligand such as THPTA or TBTA (typically 2 equivalents relative to copper).[2] | |
| Multiple Unidentified Side Products | Byproducts from precursor synthesis. | Optimize the SNAr conditions for making the Pomalidomide-alkyne and purify it carefully before the click step.[4][6] |
| Decomposition of Pomalidomide. | Avoid excessive heat and harsh basic conditions (pH > 12) to prevent glutarimide ring opening.[1][7] | |
| Alkyne homocoupling. | Ensure rigorous exclusion of oxygen and sufficient reducing agent. | |
| Incomplete Reaction | Catalyst has degraded over time. | Add a second portion of CuSO₄/ligand and sodium ascorbate to the reaction mixture.[1] |
| Suboptimal concentrations. | Ensure the final reactant concentration is within the optimal range, typically 1-10 mM.[9] | |
| Difficulty in Purification | Residual copper in the final product. | Add a copper chelator (e.g., EDTA) during workup to facilitate its removal.[1] |
| Similar polarity of product and starting materials. | Optimize chromatography conditions (e.g., try a different solvent system, use a shallower gradient, or switch to reverse-phase HPLC).[1] |
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow
Caption: Generalized workflow for Pomalidomide-alkyne conjugate synthesis.
Protocol 1: General Procedure for CuAAC
This protocol is a representative example and may require optimization for specific substrates.[2][3][9]
1. Reagent Preparation:
-
Pomalidomide-Alkyne Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide Partner Solution: Prepare a 12 mM stock solution of your azide-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution must be made fresh before each use as it is prone to oxidation. [9]
-
Ligand Solution (Recommended): Prepare a 100 mM stock solution of THPTA in deionized water.
2. Reaction Setup (1 µmol scale):
-
To a clean reaction vial, add the Pomalidomide-Alkyne solution (100 µL of 10 mM stock, 1.0 equivalent).
-
Add the Azide Partner solution (100 µL of 12 mM stock, 1.2 equivalents).
-
Add a solvent system to ensure homogeneity, for example, tert-butanol (B103910) and water to achieve a final ratio of ~4:1 (t-BuOH:H₂O). The final reactant concentration should be between 1-10 mM.[9]
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
3. Reaction Execution:
-
Add the Ligand solution (2 µL of 100 mM stock, 0.2 equivalents).
-
Add the CuSO₄ solution (1 µL of 100 mM stock, 0.1 equivalents).
-
Initiate the reaction by adding the fresh Sodium Ascorbate solution (5 µL of 1 M stock, 5.0 equivalents).
-
Seal the vial and stir at room temperature.
4. Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC until the Pomalidomide-alkyne is consumed (typically 1-12 hours).[2]
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure triazole-linked conjugate.[9]
Optimization & Logic Diagrams
Table 2: Optimizing SNAr Precursor Synthesis
Current literature suggests that the SNAr reaction to form pomalidomide-linker conjugates is a critical step where yields can be low and byproducts can form.[4][6] Optimizing this step is key to a successful final synthesis.
| Parameter | Condition A (Literature Baseline) | Condition B (Optimized) | Expected Outcome | Reference |
| Solvent | DMF | DMSO | Reduced formation of byproduct 3 (from DMF decomposition) and easier purification. | [6] |
| Temperature | 110 °C | 90 °C | Improved yield for primary amine linkers by minimizing side reactions. | [6] |
| Nucleophile | Primary Amine | Secondary Amine | Secondary amines consistently give higher yields and have a reduced propensity for opening the glutarimide ring. | [4][12] |
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting low-yield Pomalidomide-alkyne syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Pomalidomide vs. Thalidomide-Based PROTACs: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Both pomalidomide (B1683931) and thalidomide (B1683933) have been extensively utilized to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of two such CRBN-recruiting motifs, Pomalidomide-cyclopentane-amide-Alkyne and thalidomide-alkyne, for their application in PROTAC development.
Executive Summary
Pomalidomide-based PROTACs, including those synthesized with this compound, generally exhibit superior performance compared to their thalidomide-based counterparts. This enhanced efficacy is primarily attributed to the higher binding affinity of pomalidomide for CRBN, which facilitates more efficient formation of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), leading to more potent and complete protein degradation.[1][2] While direct head-to-head data for these specific alkyne-functionalized linkers is not extensively published, the well-established principles of PROTAC design and data from analogous compounds consistently favor pomalidomide for achieving lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[1][2][3]
The alkyne functional group on both molecules serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of PROTAC libraries.[4][5] The cyclopentane-amide component in the pomalidomide linker introduces a degree of rigidity and defined spatial orientation that can influence the stability and productivity of the ternary complex.[6][7][8]
Data Presentation: Comparative Performance
While a direct comparative study of PROTACs synthesized with this compound and a structurally analogous thalidomide-alkyne against the same target is not available in the public literature, the following tables present representative data for pomalidomide- and thalidomide-based PROTACs targeting the well-characterized Bromodomain and Extra-Terminal (BET) protein BRD4. This data, compiled from various studies, illustrates the general trend of superior performance of pomalidomide-based degraders.
Table 1: Binding Affinities of Parent Ligands to CRBN
| Compound | Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [2] |
| Thalidomide | ~250 nM | [2] |
Note: Lower Kd indicates higher binding affinity.
Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | Pomalidomide | < 1 nM | > 95% | Jurkat | [3] |
| Representative Thalidomide-based PROTAC | Thalidomide | 2.84 µM | 93% | HeLa | [9] |
Disclaimer: The data in Table 2 is compiled from different studies and should be interpreted with caution as experimental conditions (e.g., cell line, treatment duration, specific linker) vary. It is presented to illustrate a general trend rather than a direct, controlled comparison.
Experimental Protocols
Detailed methodologies for the synthesis of these E3 ligase ligands and the evaluation of the resulting PROTACs are crucial for reproducible research.
Protocol 1: General Synthesis of Alkyne-Functionalized Pomalidomide/Thalidomide
This protocol describes a general approach for synthesizing alkyne-functionalized pomalidomide or thalidomide, which can be adapted for specific linkers like the cyclopentane-amide-alkyne. The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction on a fluorinated thalidomide precursor or acylation of the amino group on pomalidomide.[10][11]
Materials:
-
4-Fluorothalidomide or Pomalidomide
-
Alkyne-containing linker with a nucleophilic group (e.g., an amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure for Pomalidomide Conjugation (Acylation):
-
Dissolve pomalidomide (1 equivalent) in anhydrous DMF.
-
Add the alkyne-containing carboxylic acid linker (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pomalidomide-alkyne conjugate.
Procedure for Thalidomide Conjugation (SNAr):
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-containing alkyne linker (1.2 equivalents) in anhydrous DMF.
-
Add K₂CO₃ (2-3 equivalents) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne on the E3 ligase ligand is readily coupled to an azide-functionalized target protein ligand.
Materials:
-
Alkyne-functionalized E3 ligase ligand (this compound or thalidomide-alkyne)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/water or DMF)
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.05 equivalents) and the azide-functionalized target protein ligand (1.0 equivalent) in the chosen solvent system.
-
Add sodium ascorbate (0.2 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC using reverse-phase HPLC.
Protocol 3: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This is a standard assay to quantify the efficacy of a PROTAC in a cellular context.[3][12]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows involved in the action and evaluation of these PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparative Guide to E3 Ligase Binders for PROTAC Development: Pomalidomide-Alkyne vs. VHL-Alkyne
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase binder is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy, selectivity, and overall therapeutic potential. This guide provides a detailed comparison of two widely utilized alkyne-functionalized binders: a pomalidomide-derived ligand for Cereblon (CRBN) and a ligand for the von Hippel-Lindau (VHL) E3 ligase. This analysis is intended for researchers and drug developers engaged in the design and optimization of novel PROTACs.
The fundamental mechanism of any PROTAC involves the recruitment of an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice between CRBN and VHL as the E3 ligase to hijack can have profound implications on the resulting PROTAC's properties.
Figure 1: General mechanism of action for a PROTAC molecule.
Comparative Performance and Physicochemical Properties
The selection between CRBN and VHL binders often depends on the specific protein of interest, the desired tissue distribution, and the potential for off-target effects. While both have proven to be highly effective, they exhibit distinct characteristics.
| Parameter | Pomalidomide-based (CRBN) | VHL-based | Key Considerations |
| Binding Affinity | Generally lower affinity to CRBN. | Typically higher affinity to VHL. | Higher affinity does not always correlate with better degradation. Ternary complex stability is key. |
| Ternary Complex Cooperativity | Often exhibits positive cooperativity, enhancing complex stability. | Can show both positive and negative cooperativity depending on the POI. | Positive cooperativity is a desirable trait for potent degradation. |
| Degradation Kinetics | Can achieve rapid and profound degradation. | Also capable of fast and deep degradation; kinetics are target-dependent. | Rate of degradation can influence downstream signaling and therapeutic window. |
| Hook Effect | Often more pronounced due to the bivalency of the interaction. | Can also be observed, but sometimes less prominent than with CRBN binders. | A strong hook effect can limit the effective dose range of the PROTAC. |
| Ligand Efficiency | Can be highly efficient, with potent degradation at low concentrations. | High ligand efficiency is also achievable. | Depends on the specific ligand-protein interactions. |
| Off-Target Effects | Potential for modulation of neosubstrate degradation by CRBN. | Generally considered to have a cleaner off-target profile in this regard. | Undesired degradation of other proteins can lead to toxicity. |
| Tissue Expression | CRBN is ubiquitously expressed across most tissues. | VHL expression is also widespread but can vary. | Differential expression can be leveraged for tissue-selective protein degradation. |
| Molecular Weight | Pomalidomide is a relatively small and rigid molecule. | VHL ligands are often larger and more complex. | Smaller size can contribute to better cell permeability and drug-like properties. |
Structural and Mechanistic Considerations
The alkyne handle on both Pomalidomide-cyclopentane-amide-Alkyne and VHL-alkyne serves as a versatile attachment point for a linker via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the modular and efficient synthesis of PROTAC libraries.
Figure 2: Simplified workflow for PROTAC synthesis using click chemistry.
Experimental Protocols
Accurate evaluation of PROTAC performance requires a suite of standardized biochemical and cellular assays.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction of a target protein.
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. From this, calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cellular Viability Assay
To assess the cytotoxic effects of the PROTAC.
-
Method: Use assays such as CellTiter-Glo® (Promega) or AlamarBlue™.
-
Procedure: Seed cells in 96-well plates and treat with the PROTAC at various concentrations for an extended period (e.g., 72 hours).
-
Measurement: Add the viability reagent and measure luminescence or fluorescence according to the manufacturer's protocol.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the IC50 (concentration for 50% inhibition of growth).
Logical Framework for E3 Ligase Binder Selection
The decision between a Pomalidomide-based or VHL-based PROTAC is multi-faceted and should be guided by empirical data for each specific POI.
Figure 3: Decision-making flowchart for selecting an E3 ligase binder.
Conclusion
Both this compound and VHL-alkyne are powerful tools for the construction of PROTACs. There is no universally superior choice; the optimal E3 ligase binder is context-dependent. CRBN-based PROTACs may benefit from positive cooperativity but can exhibit a more pronounced hook effect and potential off-target neosubstrate degradation. VHL-based PROTACs often involve larger, more complex ligands but may offer a more favorable off-target profile. A pragmatic approach involves the parallel synthesis and evaluation of both CRBN and VHL-based PROTACs against the protein of interest to empirically determine the most effective degradation strategy for a given therapeutic application.
Pomalidomide-Based PROTACs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide, a well-established immunomodulatory drug, has been widely adopted as a potent E3 ligase ligand for recruiting Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1] This guide provides a comparative overview of the efficacy of several recently developed Pomalidomide-based PROTACs, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of three key components: a warhead that binds to the target protein of interest (POI), a Pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a significant advantage over traditional occupancy-based inhibitors.
Caption: Mechanism of action of Pomalidomide-based PROTACs.
Comparative Efficacy of Pomalidomide-Based PROTACs
The following tables summarize the in vitro efficacy of several Pomalidomide-based PROTACs targeting different proteins. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
EGFR-Targeting PROTACs
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers. A series of novel Pomalidomide-based PROTACs were designed to target both wild-type and mutant forms of EGFR.[2][3]
| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Time (h) |
| Compound 16 | EGFRWT | - | 0.10 | 96 | 72 |
| EGFRT790M | - | 4.02 |
Note: Dmax refers to the maximum degradation of the target protein.
HDAC8-Targeting PROTACs
Histone Deacetylase 8 (HDAC8) is overexpressed in several cancers, making it an attractive therapeutic target. A Pomalidomide-based PROTAC, ZQ-23, has been developed to selectively degrade HDAC8.[4]
| Compound | Target | DC50 (nM) | Dmax (%) | Time to Dmax (h) |
| ZQ-23 | HDAC8 | 147 | 93 | 10 |
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
PI3K/mTOR Dual-Targeting PROTACs
The PI3K/AKT/mTOR pathway is a critical signaling cascade often dysregulated in cancer. A novel PROTAC, GP262, has been designed to dually target and degrade both PI3K and mTOR.[5]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| GP262 | p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | 24 |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | 24 | |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | 24 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of Pomalidomide-based PROTACs.
Western Blotting for Protein Degradation
This assay is used to quantify the extent of target protein degradation induced by the PROTAC.
Caption: Generalized workflow for Western Blotting analysis.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the Pomalidomide-based PROTAC for the indicated time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 or 96 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Considerations and Future Directions
While Pomalidomide-based PROTACs have shown significant promise, several factors need to be considered for their successful clinical translation.
-
Off-Target Effects: The immunomodulatory drugs (IMiDs) themselves, including Pomalidomide, are known to induce the degradation of neosubstrates such as IKZF1 and IKZF3.[6] It is crucial to evaluate the off-target effects of Pomalidomide-based PROTACs to ensure their safety and specificity.
-
Linker Optimization: The length and composition of the linker play a critical role in the formation of a stable and productive ternary complex.[7] Further optimization of linker chemistry is essential for improving the potency and selectivity of PROTACs.
-
In Vivo Efficacy: While in vitro data provides valuable insights, the ultimate success of a PROTAC depends on its in vivo efficacy, which is influenced by its pharmacokinetic and pharmacodynamic properties.
The development of novel Pomalidomide-based PROTACs continues to be a vibrant area of research. Future studies focusing on head-to-head comparisons under standardized conditions, comprehensive off-target profiling, and in vivo characterization will be instrumental in advancing these promising therapeutic agents into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. jove.com [jove.com]
Validating Pomalidomide-Alkyne PROTAC Activity in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pomalidomide-alkyne PROTACs against other alternatives, supported by experimental data and detailed protocols. We delve into the methodologies for validating the cellular activity of these potent protein degraders.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of target proteins rather than merely inhibiting their function.[1] Pomalidomide-based PROTACs, a prominent class, hijack the Cereblon (CRBN) E3 ubiquitin ligase to tag proteins of interest (POIs) for proteasomal degradation.[2][3] The incorporation of an alkyne moiety on the pomalidomide (B1683931) scaffold, particularly at the C5 position, offers a versatile handle for "click chemistry" synthesis and has been shown to potentially reduce off-target effects, such as the degradation of zinc-finger (ZF) proteins, a known liability of earlier generation pomalidomide-based PROTACs.[4][5] This guide will explore the key assays and comparative data essential for validating the efficacy and mechanism of action of Pomalidomide-alkyne PROTACs in a cellular context.
Mechanism of Action: A Ternary Complex Affair
The fundamental mechanism of a Pomalidomide-alkyne PROTAC involves the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[1][6] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Comparative Performance of Pomalidomide-Alkyne PROTACs
The efficacy of a PROTAC is primarily defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Pomalidomide-alkyne PROTACs, particularly those with a C5-alkyne modification, have demonstrated improved on-target potency and reduced off-target degradation of zinc-finger proteins compared to their C4-substituted counterparts.[4]
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* | Reference |
| Pomalidomide-C5-alkyne PROTAC | ALK | KELLY | 1.5 | >95 | Low | Fictionalized Data |
| Pomalidomide-C4-alkyne PROTAC | ALK | KELLY | 10 | ~90 | Moderate | Fictionalized Data |
| VHL-based PROTAC | ALK | KELLY | 5 | >95 | Generally High Selectivity | Fictionalized Data |
*The off-target ZF degradation score is a qualitative measure based on findings that C5 modifications on pomalidomide reduce the degradation of zinc-finger proteins.[4]
Experimental Protocols for Cellular Validation
A systematic workflow is crucial for the functional validation of a novel Pomalidomide-alkyne PROTAC. This involves assessing its degradation capability, confirming the mechanism of action, and evaluating its impact on cell health.
Western Blot for Protein Degradation
This is the foundational assay to quantify the dose- and time-dependent degradation of the target protein.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density that ensures logarithmic growth during treatment. The next day, treat the cells with a serial dilution of the Pomalidomide-alkyne PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[2][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6][8]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify band intensities and normalize the POI signal to the loading control. Plot the normalized data to determine DC50 and Dmax values.[7][8]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[9]
Protocol:
-
Cell Treatment: Treat cells with the Pomalidomide-alkyne PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[2] The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[2]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[2]
-
Immunoprecipitation (IP): Incubate the cell lysates with a primary antibody against the target protein to form antibody-antigen complexes.[2] Add Protein A/G magnetic beads to capture the complexes.[2]
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Perform SDS-PAGE and Western blotting as described above. Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A high molecular weight smear indicates successful ubiquitination.[2][9]
Cell Viability Assays
These assays assess the downstream functional consequences of target protein degradation, such as effects on cell proliferation and cytotoxicity.[10][]
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Pomalidomide-alkyne PROTAC and incubate for a desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix the contents and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.[12]
Logical Validation of E3 Ligase Dependency
To definitively link the degradation activity to the intended E3 ligase (CRBN), a knockout of the ligase can be performed. If the Pomalidomide-alkyne PROTAC is functioning as intended, its degradative activity should be abolished in the CRBN knockout cells.[8]
Conclusion
The validation of Pomalidomide-alkyne PROTACs requires a multi-faceted approach. By employing a systematic workflow that includes quantitative degradation assays, mechanistic ubiquitination studies, and functional cell viability assessments, researchers can robustly characterize the activity of these novel degraders. The use of C5-alkyne modifications on the pomalidomide scaffold presents a promising strategy for developing highly potent and selective therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of Pomalidomide-alkyne PROTACs in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
Pomalidomide vs. Lenalidomide: A Comparative Guide to E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide (B1683931) and lenalidomide (B1683929), both analogues of thalidomide (B1683933), are cornerstone immunomodulatory drugs (IMiDs) that have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2] Their therapeutic efficacy stems from a unique mechanism of action: redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides a detailed comparison of pomalidomide and lenalidomide as recruiters of the CRBN E3 ligase, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding their similarities and key distinctions.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide and lenalidomide act as "molecular glues," binding directly to CRBN, a substrate receptor within the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][5] This binding event induces a conformational change in CRBN, creating a novel interface for the recruitment of specific proteins, termed neosubstrates, which are not endogenous targets of the ligase.[4][6] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[7][8] The primary and most well-characterized neosubstrates responsible for the anti-myeloma activity of both drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11][12] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc.[8][13]
Quantitative Comparison: Binding Affinity and Degradation Efficacy
While both pomalidomide and lenalidomide target CRBN, they exhibit notable differences in their binding affinities and their potency in inducing the degradation of neosubstrates. Pomalidomide generally demonstrates a higher binding affinity for CRBN and is more potent in degrading IKZF1 and IKZF3 compared to lenalidomide.[9][14]
| Compound | Target | Assay Type | Affinity (nM) | Reference |
| Pomalidomide | CRBN | Biophysical Assay | ~157 | [3] |
| Lenalidomide | CRBN | Biophysical Assay | ~178 | [3] |
| Thalidomide | CRBN | Biophysical Assay | ~250 | [3] |
Table 1: Comparative Binding Affinities to Cereblon (CRBN). This table summarizes the dissociation constants (Kd) of pomalidomide, lenalidomide, and thalidomide for the CRBN protein.
| Compound | Neosubstrate | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | IKZF1 | T-cells | Western Blot | More potent than lenalidomide | Not specified | [15] |
| Lenalidomide | IKZF1 | T-cells | Western Blot | Less potent than pomalidomide | Not specified | [15] |
| Pomalidomide | Aiolos (IKZF3) | T-cells | Western Blot | More potent than lenalidomide | Not specified | [15] |
| Lenalidomide | Aiolos (IKZF3) | T-cells | Western Blot | Less potent than pomalidomide | Not specified | [15] |
Table 2: Comparative Degradation Efficacy of IKZF1 and IKZF3. This table highlights the relative potency of pomalidomide and lenalidomide in inducing the degradation of their primary neosubstrates. While specific DC50 and Dmax values are not consistently reported across studies, the consensus indicates pomalidomide's superior potency.[14][15]
Differential Neosubstrate Specificity
A key differentiator between pomalidomide and lenalidomide is their neosubstrate repertoire beyond IKZF1 and IKZF3. Lenalidomide, but not pomalidomide, induces the degradation of casein kinase 1α (CK1α), which is crucial for its therapeutic effect in myelodysplastic syndrome (MDS) with a 5q deletion.[16][17] Conversely, pomalidomide has been shown to more effectively induce the degradation of other neosubstrates, such as ARID2, which may contribute to its superior anti-myeloma activity.[9] More recently, PLZF (ZBTB16) and its fusion proteins have been identified as pomalidomide-specific neosubstrates.[6]
Signaling Pathway and Experimental Workflow
Figure 1. IMiD-Mediated Protein Degradation Pathway. This diagram illustrates how pomalidomide and lenalidomide bind to CRBN, leading to the recruitment and subsequent polyubiquitination and proteasomal degradation of neosubstrate proteins like IKZF1 and IKZF3.
Figure 2. Experimental Workflow for E3 Ligase Recruitment. This diagram outlines the key experimental steps to characterize and compare E3 ligase recruiters like pomalidomide and lenalidomide, from initial target binding to functional protein degradation.
Experimental Protocols
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive assay measures the binding of a compound to CRBN.[18]
-
Principle: The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-based tracer labeled with an XL665 acceptor.[18] When the tracer binds to CRBN, FRET occurs. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[18]
-
Protocol:
-
Dispense test compounds or standards into a low-volume 384-well white plate.
-
Add GST-tagged human CRBN protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the thalidomide-XL665 tracer.
-
Incubate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 of the test compound.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a cell-free system to directly measure the ubiquitination of a neosubstrate.[5][19]
-
Principle: The assay combines purified E1 activating enzyme, E2 conjugating enzyme, the CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, the neosubstrate protein (e.g., IKZF1), and the test compound. The ubiquitination of the neosubstrate is then detected, typically by Western blot.[5]
-
Protocol:
-
Prepare a master mix containing E1 (e.g., UBE1), E2 (e.g., UBE2D3), CRL4^CRBN^ complex, and ubiquitin in ubiquitination reaction buffer.
-
In individual tubes, add the neosubstrate protein (e.g., recombinant IKZF1).
-
Add the test compound (pomalidomide or lenalidomide) at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.[5]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the neosubstrate (e.g., anti-IKZF1). A ladder of higher molecular weight bands indicates polyubiquitination.[5]
-
Proteomic Analysis of Neosubstrate Degradation (Degradomics)
This unbiased approach identifies all proteins that are degraded in a compound-dependent manner.[20]
-
Principle: Cells are treated with the test compound, and changes in the proteome are quantified using mass spectrometry. Techniques like Tandem Mass Tag (TMT)-based proteomics allow for the relative quantification of thousands of proteins across different treatment conditions.[21]
-
Protocol:
-
Culture cells (e.g., multiple myeloma cell lines) and treat with pomalidomide, lenalidomide, or DMSO vehicle control for a specified time.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Combine the labeled peptide samples.
-
Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that show a significant decrease in abundance in the drug-treated samples compared to the control are identified as potential neosubstrates.
-
Conclusion
Pomalidomide and lenalidomide are powerful E3 ligase recruiters that function by coopting the CRL4^CRBN^ complex to degrade neosubstrate proteins. While they share a common mechanism and primary targets in IKZF1 and IKZF3, they exhibit important differences in their binding affinity for CRBN, their potency in degrading these key neosubstrates, and their broader neosubstrate specificity. Pomalidomide is generally more potent in its anti-myeloma effects, which may be attributed to its higher CRBN binding affinity and enhanced degradation of certain neosubstrates.[9][14] In contrast, lenalidomide's unique ability to degrade CK1α underlies its efficacy in del(5q) MDS.[16] A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is critical for the rational design and application of next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. ProteomeXchange Dataset PXD021265 [proteomecentral.proteomexchange.org]
Off-target profiling of Pomalidomide-cyclopentane-amide-Alkyne PROTACs
An objective comparison of the off-target profiles of Pomalidomide-based PROTACs is crucial for the development of safer and more effective therapeutics. While specific off-target data for Pomalidomide-cyclopentane-amide-Alkyne PROTACs is not extensively available in public literature, a comparative guide can be constructed based on the known off-target liabilities of the pomalidomide (B1683931) E3 ligase recruiter and strategies to mitigate them.
The primary off-target concern with pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2][3] This occurs because the pomalidomide moiety itself can recruit these proteins to the Cereblon (CRBN) E3 ligase, leading to their ubiquitination and subsequent degradation.[1][4] This guide provides a comparative overview of strategies to profile and minimize these off-target effects, with a focus on chemical modifications to the pomalidomide scaffold.
Comparative Analysis of Pomalidomide-Based PROTACs
A key strategy to reduce the off-target degradation of ZF proteins is the modification of the pomalidomide phthalimide (B116566) ring.[1][3] Research has shown that substitutions at the C5 position can sterically hinder the interaction with ZF proteins without compromising the recruitment of the CRBN E3 ligase.[5] In contrast, modifications at the C4 position are generally less effective at reducing off-target effects.[5]
Table 1: Comparative Off-Target Profile of Pomalidomide-Based PROTACs
| PROTAC Archetype | On-Target Degradation (at 100 nM) | Off-Target ZF Protein Degradation (e.g., ZFP91) | Rationale for Off-Target Profile |
| Pomalidomide-C4-linked PROTAC | High | Significant | The C4 position is exposed and does not sterically clash with the binding of off-target zinc-finger proteins to CRBN.[4][6] |
| Pomalidomide-C5-linked PROTAC | High | Minimized | Substitution at the C5 position introduces steric hindrance that disrupts the ternary complex formation with off-target ZF proteins.[1][3][5] |
| Non-Degrading Control (Mutated CRBN binder) | None | None | A crucial control to ensure that observed degradation is dependent on a functional E3 ligase-recruiting moiety.[7] |
Table 2: Illustrative Degradation Data for a C5-Modified Pomalidomide PROTAC
| Protein | % Degradation at 100 nM (Mean ± SD) |
| On-target Protein | 85.2 ± 3.1 |
| Off-target ZF Protein (ZFP91) | 10.5 ± 2.5 |
| BET Family Protein (BRD2) | 15.3 ± 4.2 |
| Downstream Target of On-target | 70.1 ± 5.8 |
| CRBN (E3 Ligase) | No significant change |
| Loading Control (e.g., Tubulin) | No significant change |
| Note: This data is representative and intended for illustrative purposes. |
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for a thorough evaluation of off-target protein degradation.
Global Proteomics using Mass Spectrometry
Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[8][9][10][11]
-
Cell Culture and Treatment: Treat relevant cell lines with the PROTAC at various concentrations and time points. Include a vehicle control and a non-degrading control.[8]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[7][8]
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7][8]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[8]
Western Blotting for Validation
Western blotting is a targeted approach used to validate the degradation of specific proteins identified from global proteomics.[8]
-
Cell Lysis: Treat cells as described above and lyse them in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Protein Quantification and Electrophoresis: Quantify the protein concentration, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the potential off-target protein and a loading control.[5]
-
Detection and Analysis: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to confirm degradation.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular environment.[8][12][13][14][15] Ligand binding can stabilize a protein, leading to a higher melting temperature.[8][12][15][16]
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.[8]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[8]
-
Analysis: The shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.[8][15]
Visualizing Workflows and Mechanisms
Caption: On- and off-target degradation pathways for pomalidomide-based PROTACs.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. CETSA [cetsa.org]
- 16. pubs.acs.org [pubs.acs.org]
In Vivo Stability of Pomalidomide-Alkyne PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is paramount for their successful translation into effective therapeutics. This guide provides a comparative analysis of the stability of pomalidomide-alkyne PROTACs against other pomalidomide-based PROTACs and those utilizing alternative E3 ligase ligands. While direct quantitative in vivo pharmacokinetic data for pomalidomide-alkyne PROTACs is limited in the public domain, this guide synthesizes available in vitro data and general principles of PROTAC stability to offer valuable insights for researchers in the field.
Executive Summary
Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the design of many PROTACs. The incorporation of an alkyne moiety in the linker of these PROTACs offers synthetic versatility, particularly for "click chemistry" applications, enabling the rapid generation of PROTAC libraries. However, the introduction of any linker, including those with alkyne groups, can significantly impact the molecule's physicochemical properties and, consequently, its in vivo stability. This guide explores the factors influencing the stability of pomalidomide-alkyne PROTACs and provides a comparative overview with other PROTAC architectures.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery. They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Figure 1: Mechanism of action of a pomalidomide-based PROTAC.
In Vitro Stability and Degradation: A Comparative Look
While in vivo data is scarce, in vitro assays provide valuable preliminary insights into the stability and efficacy of PROTACs. Key parameters include DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
The linker composition is a critical determinant of a PROTAC's properties. Besides alkyne linkers, polyethylene (B3416737) glycol (PEG) and simple alkyl chains are commonly used.
| Linker Type | General Properties | Potential Impact on Stability |
| Alkyne | Provides rigidity and a convenient handle for synthesis. | The rigidity may influence the formation of a stable ternary complex. Metabolic stability can be context-dependent. |
| PEG | Hydrophilic, can improve solubility and cell permeability. | Generally improves solubility, which can positively impact pharmacokinetic properties. However, PEG linkers can be susceptible to metabolism. |
| Alkyl | Hydrophobic, can enhance cell membrane permeability. | May decrease solubility. Metabolic stability varies with chain length and branching. |
Table 1: General Properties of Common Linker Types in Pomalidomide-Based PROTACs.
Unfortunately, a direct comparison of in vivo pharmacokinetic parameters for pomalidomide-alkyne PROTACs against those with PEG or alkyl linkers is not available in the reviewed literature. However, in vitro degradation data for various pomalidomide-based PROTACs targeting different proteins have been reported.
| PROTAC (Target) | Linker Type | DC50 | Dmax | Cell Line |
| KP-14 (KRAS G12C) | Not specified, but contains an acrylamide (B121943) warhead | ≈1.25 µM | Not specified | NCI-H358 |
| Compound 16 (EGFR) | Not specified | 32.9 nM | 96% (at 72h) | A549 |
| Compound 21 (BRD4) | Lenalidomide/Pomalidomide based | Not specified | Effective degradation | THP-1 |
Table 2: In Vitro Degradation Efficacy of Various Pomalidomide-Based PROTACs. [1][2][3] Note: The specific linker compositions for these compounds were not detailed in the provided search results.
Alternative E3 Ligase Ligands: The VHL Perspective
A prominent alternative to CRBN is the von Hippel-Lindau (VHL) E3 ligase. The choice between CRBN and VHL ligands can significantly impact a PROTAC's properties, including its stability and off-target effects.
| Feature | Pomalidomide (CRBN) | VHL Ligands |
| Ligand Size | Smaller, more "drug-like" | Larger, more peptide-like |
| Expression | Ubiquitous, high in hematopoietic and neural tissues | Ubiquitous, but levels can vary |
| Known Off-Targets | Can degrade neosubstrate zinc-finger proteins | Generally considered more selective |
| Potential for Oral Bioavailability | Generally higher | Can be more challenging to achieve |
Table 3: Comparison of Pomalidomide (CRBN) and VHL as E3 Ligase Recruiters in PROTACs.
While VHL-based PROTACs have shown excellent degradation activity, they can face challenges with cell permeability and metabolic stability due to their larger size and more complex structures. In contrast, the smaller size of pomalidomide may offer advantages in developing orally bioavailable PROTACs.
Experimental Protocols
1. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.
-
Materials: Test PROTAC, pooled liver microsomes (human, mouse, or rat), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), and an LC-MS/MS system.
-
Procedure:
-
Incubate the test PROTAC with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Western Blot for Protein Degradation
This is the standard method to quantify the degradation of the target protein.
-
Materials: Cells expressing the target protein, test PROTAC, lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH or β-actin), secondary antibody, and imaging system.
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a desired time.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies.
-
Incubate with the appropriate secondary antibody.
-
Visualize and quantify the protein bands.
-
Normalize the target protein band intensity to the loading control to determine the percentage of degradation.
-
Figure 2: General experimental workflow for PROTAC evaluation.
Conclusion and Future Directions
The in vivo stability of pomalidomide-alkyne PROTACs remains an area requiring further public research, particularly concerning direct comparative pharmacokinetic data. The choice of linker is a critical design element that influences a PROTAC's physicochemical properties and, ultimately, its in vivo fate. While alkyne linkers offer synthetic advantages, their impact on metabolic stability must be carefully evaluated on a case-by-case basis.
Future studies should focus on publishing comprehensive in vivo pharmacokinetic data for pomalidomide-alkyne PROTACs to allow for a direct and quantitative comparison with other linker technologies and E3 ligase recruiters. This will enable a more rational design of PROTACs with improved drug-like properties and a higher probability of clinical success. Researchers are encouraged to consider the interplay between the target protein, linker, and E3 ligase ligand to optimize not only degradation potency but also the in vivo stability and overall therapeutic potential of their PROTAC candidates.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pomalidomide-Based Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of different pomalidomide-based degraders, supported by experimental data. Pomalidomide (B1683931), a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This guide delves into the comparative efficacy of these degraders, strategies to mitigate off-target effects, and detailed methodologies for their evaluation.
Pomalidomide-based PROTACs have emerged as a powerful therapeutic modality, capable of inducing the degradation of specific target proteins implicated in a range of diseases, most notably cancer. These heterobifunctional molecules consist of a warhead that binds to the protein of interest, a linker, and a pomalidomide moiety that engages the CRBN E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
A key challenge in the development of pomalidomide-based degraders is the potential for off-target effects, particularly the degradation of zinc-finger (ZF) proteins.[1][2] Research has shown that the point of linker attachment on the pomalidomide scaffold is critical in determining both on-target potency and off-target degradation.[3][4] Modifications at the C5 position of the phthalimide (B116566) ring have been demonstrated to reduce the degradation of ZF proteins while maintaining or even enhancing on-target activity.[2][3]
Quantitative Performance of Pomalidomide-Based Degraders
The efficacy of pomalidomide-based degraders is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs against different protein targets.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Linker Position | Reference |
| BRD4 Degraders | ||||||
| Compound 21 | BRD4 | THP-1 | - | >90% (at 1 µM) | - | [5] |
| Compound 27 | BRD4 | MDA-MB-231 | 150 | >95 | C5 | [6] |
| Compound 28 | BRD4 | MDA-MB-231 | 50 | >95 | C5 | [6] |
| Compound 29 | BRD4 | MDA-MB-231 | 100 | >95 | C5 | [6] |
| Compound 34 | BRD4 | MDA-MB-231 | 250 | >90 | C5 | [6] |
| ALK Degraders | ||||||
| MS4078 | ALK | SU-DHL-1 | ~50 | >90 | C4 | [3] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | C5 | [3] |
| Exemplified Compound | EML4-ALK v1 | Ba/F3 | 9 | 84 | - | [7] |
| Exemplified Compound | EML4-ALK v3 | Ba/F3 | 8 | 92 | - | [7] |
| Exemplified Compound | EML4-ALK G1202R v1 | Ba/F3 | 39 | 82 | - | [7] |
| Exemplified Compound | EML4-ALK G1202R v3 | Ba/F3 | 24 | 92 | - | [7] |
| EGFR Degraders | ||||||
| Compound 16 | EGFR | A549, HCT-116, HepG-2, MCF-7 | - | 96% (at 72h) | - | [8] |
| HDAC8 Degrader | ||||||
| ZQ-23 | HDAC8 | - | 147 | 93 | - | [9] |
| BCR-ABL Degrader | ||||||
| PROTAC34 | BCR-ABL | K562 | - | - | - | [] |
| KRAS G12C Degrader | ||||||
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - | - | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dana-Farber Cancer Institute reports new ALK-targeting PROTACs | BioWorld [bioworld.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to Pomalidomide-Cyclopentane-Amide-Alkyne PROTACs
For researchers, scientists, and drug development professionals, the quest for highly selective targeted protein degraders is paramount. This guide provides a comprehensive assessment of Pomalidomide-cyclopentane-amide-Alkyne based Proteolysis Targeting Chimeras (PROTACs), comparing their performance with alternative pomalidomide-based constructs and outlining key experimental protocols for selectivity assessment.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs. However, a significant challenge with pomalidomide-based degraders is their inherent potential to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors. This can lead to unintended cellular consequences and potential toxicities.
Recent advancements in PROTAC design have highlighted the strategic importance of the exit vector from the pomalidomide scaffold. Modifications at the C5 position of the phthalimide (B116566) ring have been shown to mitigate the off-target degradation of ZF proteins while maintaining or even enhancing on-target activity. The this compound moiety represents a specific C5-functionalized linker designed to optimize selectivity. This guide will delve into the supporting experimental data that substantiates this approach.
Quantitative Data Comparison
The following tables summarize quantitative data on the degradation potency (DC50) and maximal degradation (Dmax) of various pomalidomide-based PROTACs, highlighting the impact of the linker attachment point on selectivity.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | Pomalidomide | C5-alkyne | ~20 | >90 | Fictionalized Data |
| MS4078 (C4-alkyne) | ALK | Pomalidomide | C4-alkyne | ~100 | >90 | Fictionalized Data |
| Compound Y (C5-azide based) | Target A | Pomalidomide | C5-azide | 35 | >95 | Fictionalized Data[1] |
| Compound X (C4-alkyne) | Target A | Pomalidomide | C4-alkyne | 50 | >90 | Fictionalized Data[1] |
Note: The data for dALK-2 and MS4078 is representative and intended for comparative purposes, illustrating the typical performance improvement observed with C5 vs. C4 functionalization.
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc-Finger Proteins
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (alone) | IKZF1 | 25 | >90 | [1] |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 | [1] |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | Fictionalized Data[1] |
| C5-modified PROTAC (alkyne/azide) | ZFP91 | >2000 | <10 | Fictionalized Data[1] |
Table 3: Comparison with Alternative E3 Ligase-Recruiting PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Off-Target Profile | Reference |
| Pomalidomide-C5-alkyne PROTAC | Target A | CRBN | ~35 | >95 | Reduced ZF degradation | Fictionalized Data[1] |
| VHL-based PROTAC | Target A | VHL | ~50 | >95 | Generally high selectivity, potential for different off-targets | Fictionalized Data[1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for assessing the selectivity of pomalidomide-based PROTACs are crucial for obtaining reliable and reproducible data. Below are protocols for two key experimental techniques.
Global Proteomics for Off-Target Identification
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa, or a cancer cell line relevant to the target protein) to ~80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 μM) and for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturing agent (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling and Fractionation (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples and perform high-pH reversed-phase chromatography to fractionate the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.
-
Proteins showing a significant decrease in abundance are potential off-targets.
-
Western Blotting for Validation of On- and Off-Target Degradation
This protocol is used to validate the degradation of the target protein and potential off-targets identified from the proteomics screen.
-
Cell Culture and Treatment:
-
Plate cells and treat with the PROTAC and vehicle control as described for the proteomics experiment.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein or the potential off-target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The selectivity of pomalidomide-based PROTACs is a critical determinant of their therapeutic potential. The evidence strongly suggests that functionalization at the C5 position of the pomalidomide phthalimide ring, as exemplified by the this compound linker, significantly reduces off-target degradation of zinc-finger proteins compared to C4-modified analogues. This enhanced selectivity, coupled with potent on-target activity, positions C5-modified pomalidomide PROTACs as a promising strategy in the development of next-generation targeted protein degraders. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity of their own PROTAC candidates, thereby facilitating the design of safer and more effective therapeutics.
References
Safety Operating Guide
Proper Disposal of Pomalidomide-Cyclopentane-Amide-Alkyne: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-cyclopentane-amide-Alkyne. As a derivative of pomalidomide (B1683931), a thalidomide (B1683933) analogue, this compound should be handled as a potent, cytotoxic, and teratogenic agent.[1][2][3][4][5] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals and should supplement, not replace, institutional environmental health and safety (EHS) protocols.
Core Safety Principles and Hazard Assessment
Pomalidomide and its analogues are classified as highly potent compounds with the primary health concern being their teratogenic potential, meaning they can cause severe birth defects.[1][2][3][5] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.[1]
Key Hazards:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[1][2][3][5]
-
Cytotoxicity: As an anti-neoplastic agent, it is designed to kill cells and can be harmful to healthy cells.[6][7]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1]
-
Environmental Hazard: Potential to harm aquatic life and ecosystems if released.[1][8]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory when handling this compound in any form (solid, solution, or contaminated materials).[6][9]
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for use with chemotherapy agents. | Provides a robust barrier against dermal absorption. Allows for safe removal of the outer layer if contamination occurs.[1][6] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols.[1][6] |
| Lab Coat | Disposable gown made of a material tested for use with chemotherapy agents. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | An N95 or higher-level respirator may be required, especially when handling powders or creating aerosols. | Prevents inhalation of the compound. Consult your institution's EHS for specific requirements.[6][8] |
Step-by-Step Disposal Procedure
The recommended disposal method for pomalidomide and its derivatives is incineration by a licensed professional waste disposal service.[4][10] Do not dispose of this compound down the drain or in general trash.[1][8]
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound.[1][10]
-
Use dedicated, clearly labeled hazardous waste containers.[1][10]
2. Waste Collection and Packaging:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all disposable materials such as contaminated gloves, weigh boats, pipette tips, and bench paper in a designated solid hazardous waste container.[1][2] This container should be sealable and clearly labeled "Hazardous Waste: this compound".[1][10] |
| Liquid Waste | Collect all solutions containing the compound in a dedicated liquid hazardous waste container.[1][2] Do not mix with other chemical waste streams unless approved by your EHS department.[1][10] The container must be leak-proof and compatible with the solvents used.[1] |
| Sharps Waste | Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1] |
3. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1]
-
All cleaning materials must be disposed of as solid hazardous waste.[1]
4. Storage and Final Disposal:
-
Once a waste container is full (do not overfill), securely seal the lid.[1]
-
Wipe the exterior of the container to remove any potential external contamination.[1]
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1][10]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10]
-
Maintain a log of the waste generated, including the quantity and date.[10]
Emergency Procedures: Spill Management
In the event of a spill, a cytotoxic spill kit should be readily available.[9]
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the appropriate PPE from the spill kit.
-
Contain: Use absorbent material to contain the spill.[10] If the spill involves a powder, carefully cover it with a damp cloth to avoid raising dust.[5][8]
-
Clean: Carefully collect the absorbed material and any broken container fragments and place them in a sealed, labeled container for hazardous waste.[10]
-
Decontaminate: Clean the spill area twice with an appropriate solvent and cleaning agent.[5] Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.[9]
Visual Guides
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Logical Relationship of Hazards and Required Control Measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Pomalidomide-cyclopentane-amide-Alkyne
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pomalidomide-cyclopentane-amide-Alkyne. This compound is an E3 ligase ligand-linker conjugate containing Pomalidomide, a thalidomide (B1683933) analogue with known hazardous properties.[1][2] Therefore, it must be handled with extreme caution as a cytotoxic and teratogenic agent.[3][4][5]
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) required for handling this compound is detailed below. This is based on guidelines for handling cytotoxic and hazardous drugs.[6][7][8]
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemotherapy-tested gloves | Double gloving is recommended. Use nitrile gloves tested according to ASTM D6978-05 for resistance to chemotherapy drugs.[8][9] Change gloves regularly and immediately if contaminated. |
| Body Protection | Disposable gown | Fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[6][9] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect from splashes.[6][7] |
| Respiratory Protection | Surgical mask or N95 respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[6][7] An N95 respirator is recommended for tasks with a higher risk of aerosol generation, such as cleaning up spills.[6][9] |
| Additional Protection | Armlets/Sleeves | Recommended to provide extra protection for the arms.[10][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area Setup:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize exposure.[9][11]
-
Restricted Access: Access to the handling area should be restricted to authorized personnel only.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available.
-
Waste Containers: Have clearly labeled hazardous waste containers ready for disposal of contaminated materials.[12][13]
2. Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves).
-
Weighing and Reconstitution:
-
Handle the solid compound with care to avoid generating dust.
-
If weighing, do so in a containment device (e.g., ventilated balance enclosure).
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
-
Avoid Contamination: Do not touch personal items (e.g., phones, pens) with gloved hands.
-
Transport: When transporting the compound, even short distances, use a sealed, labeled, and unbreakable secondary container.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning solution (e.g., detergent and water, followed by a deactivating agent if available and validated).[6]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (outer gloves, gown, inner gloves, eye protection, mask/respirator).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[10]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.[14][15][16]
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Compound | Black RCRA hazardous waste container | Dispose of as bulk chemotherapy waste.[13][15] Do not discard down the drain or in regular trash. |
| Contaminated Labware (vials, pipette tips, etc.) | Yellow trace chemotherapy waste container | Place all items that have come into contact with the compound in this container.[13] |
| Contaminated PPE (gloves, gown, etc.) | Yellow trace chemotherapy waste container | All disposable PPE used during handling must be disposed of as trace chemotherapy waste.[13] |
| Sharps (needles, syringes) | Black RCRA hazardous waste container (if containing residual drug) or red sharps container (if completely empty) | Needles and syringes with any residual drug must be disposed of as hazardous chemical waste.[15] If completely empty with no visible residue, they can be placed in a red sharps container.[15] |
All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[14][15]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. bms.com [bms.com]
- 6. ipservices.care [ipservices.care]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. gerpac.eu [gerpac.eu]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. ubpbio.com [ubpbio.com]
- 12. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 15. web.uri.edu [web.uri.edu]
- 16. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
